1-(Piperidin-1-ylmethyl)cyclohexanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(piperidin-1-ylmethyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2/c13-12(7-3-1-4-8-12)11-14-9-5-2-6-10-14/h1-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKVNNFZDPSITH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN2CCCCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424425 | |
| Record name | 1-(piperidin-1-ylmethyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220137-70-2 | |
| Record name | 1-(piperidin-1-ylmethyl)cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Molecular structure of 1-(Piperidin-1-ylmethyl)cyclohexanamine
The following technical guide details the molecular architecture, synthetic pathways, and structural dynamics of 1-(Piperidin-1-ylmethyl)cyclohexanamine .
Structural Dynamics and Synthetic Pathways of 1-(Piperidin-1-ylmethyl)cyclohexanamine
CAS RN: 220137-70-2 Formula: C₁₂H₂₄N₂ Molecular Weight: 196.33 g/mol [1][2]
Introduction & Pharmacophore Analysis
1-(Piperidin-1-ylmethyl)cyclohexanamine represents a distinct class of gem-disubstituted cyclohexanes .[1][2] Unlike its more common structural isomer, [1-(piperidin-1-yl)cyclohexyl]methanamine (a precursor often associated with phencyclidine derivatives), this molecule features a primary amine directly attached to the cyclohexane ring at the quaternary center, with the tertiary piperidine amine extended via a methylene bridge.[1][2]
This specific connectivity imparts unique steric and electronic properties:
-
Steric Bulk: The quaternary carbon (C1) is subject to significant steric crowding (Thorpe-Ingold effect), which influences the conformational equilibrium of the cyclohexane ring.[1][2]
-
Basicity Differential: The molecule contains two basic centers with distinct pKa values: a primary amine (ring-bound) and a tertiary amine (piperidine).[1][2] This allows for selective protonation and chelation potential.[1][2]
-
Lipophilicity: The piperidine ring acts as a lipophilic anchor, while the primary amine serves as a polar head, making the molecule a potential cationic amphiphile or a building block for bidentate ligands.[2]
Synthetic Architecture
The synthesis of 1-(Piperidin-1-ylmethyl)cyclohexanamine requires the construction of a quaternary carbon center bearing both a nitrogen atom and a carbon chain.[1] The most robust pathway avoids the direct alkylation of cyclohexanamine (which leads to over-alkylation) and instead utilizes a Modified Strecker Synthesis followed by amidation and reduction.[2]
2.1 Retrosynthetic Analysis
To achieve the target regiochemistry (primary amine on the ring, piperidine on the arm), the synthesis must proceed through a 1-aminocyclohexanecarboxylic acid intermediate.[2]
-
Precursor 1: 1-Amino-N-(piperidin-1-yl)cyclohexanecarboxamide (Amide reduction)[1][2]
-
Precursor 2: 1-Aminocyclohexanecarboxylic acid (Peptide coupling)[1][2]
-
Starting Material: Cyclohexanone (Strecker reaction with ammonia)[1][2]
2.2 Synthetic Protocol
The following protocol outlines the step-by-step synthesis.
| Step | Reaction Type | Reagents & Conditions | Mechanism |
| 1 | Strecker Reaction | Cyclohexanone, NH₄Cl, NaCN (aq), 25°C | Formation of 1-aminocyclohexanecarbonitrile via imine intermediate.[1][2] |
| 2 | Hydrolysis | HCl (6M), Reflux, 12h | Hydrolysis of the nitrile to the carboxylic acid (1-aminocyclohexanecarboxylic acid).[1][2] |
| 3 | Amidation | Piperidine, DCC (Dicyclohexylcarbodiimide), HOBt, DCM | Coupling of the secondary amine (piperidine) to the carboxylic acid.[2] |
| 4 | Reduction | LiAlH₄ (Lithium Aluminum Hydride), THF, Reflux | Reduction of the carbonyl group to the methylene bridge.[2] |
2.3 Reaction Pathway Visualization
The following diagram illustrates the critical intermediates and the divergence from the "inverse" isomer synthesis.
Structural Characterization (Spectroscopy)
Identification of this molecule relies on distinguishing the methylene protons adjacent to the piperidine nitrogen from the ring protons.[2]
3.1 Expected NMR Data (CDCl₃)
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment | Notes |
| ¹H | 1.10 - 1.60 | Multiplet | Cyclohexane (C2-C6) & Piperidine (C3'-C5') | Overlapping methylene envelope.[1][2] |
| ¹H | 2.18 | Singlet (2H) | -CH ₂-N(Pip) | Diagnostic Peak: Singlet indicates quaternary C1.[1][2] |
| ¹H | 2.30 - 2.45 | Broad signal | Piperidine (C2', C6') | Alpha-protons to the tertiary amine.[1][2] |
| ¹H | 1.80 (approx) | Broad Singlet | -NH ₂ | Exchangeable with D₂O.[1][2] |
| ¹³C | 52.0 | CH₂ | -C H₂-N(Pip) | Shifted downfield by nitrogen.[1][2] |
| ¹³C | 50.5 | Quaternary | Cyclohexane C1 | Characteristic quaternary carbon signal.[1][2] |
Conformational Analysis
The gem-disubstitution at C1 creates a dynamic equilibrium between two chair conformations.[1][2] The position of the substituents is governed by their A-values (conformational free energy differences).[2]
4.1 The Equilibrium
The cyclohexane ring will flip to place the bulkier group in the equatorial position to minimize 1,3-diaxial interactions.[2][4]
-
Conformer A: -NH₂ (Equatorial) / -CH₂-Pip (Axial) -> Highly Disfavored[1][2]
-
Conformer B: -NH₂ (Axial) / -CH₂-Pip (Equatorial) -> Favored[1][2]
Despite the -NH₂ group preferring the equatorial position in monosubstituted systems, the massive steric bulk of the piperidinomethyl group forces the -CH₂-Pip group equatorial, locking the primary amine (-NH₂) into the axial position.[1][2]
4.2 Conformational Diagram
Applications & Handling
-
Ligand Design: The 1,3-diamine distance (N-C-C-N is effectively a 1,2-diamine motif structurally due to the geminal connection) makes this a potent bidentate ligand for transition metals (Cu, Zn).[1][2]
-
Storage: As a primary amine, it is sensitive to atmospheric CO₂ (carbamate formation).[1][2] Store under inert gas (Argon/Nitrogen) at 2-8°C.
-
Safety: Corrosive and potentially neuroactive.[1][2] Handle with full PPE.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12156300, (1R,2R)-2-(Piperidin-1-yl)cyclohexanamine [Structural Analog Reference]. Retrieved from [Link][1][2]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2] Oxford University Press.[1][2] (Chapter 18: Conformation of Cyclohexanes).
-
Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines.[2] Journal of Medicinal Chemistry, 8(2), 230-235.[1][2] (Reference for Strecker/Nitrile chemistry on cyclohexanes).
Sources
Technical Guide: Synthesis of 1-(Piperidin-1-ylmethyl)cyclohexanamine via Nitro-Mannich Reaction
Executive Summary
This technical guide details the synthesis of 1-(piperidin-1-ylmethyl)cyclohexanamine , a sterically hindered geminal diamine motif often utilized as a bidentate ligand in coordination chemistry or as a pharmacophore in neuroactive drug design (e.g., NMDA receptor modulators).
While the term "Mannich reaction" typically implies the condensation of an enolizable ketone, aldehyde, and amine, the synthesis of this specific geminal amino-aminomethyl cyclohexane scaffold requires the Nitro-Mannich (aza-Henry) variant. Standard Mannich conditions applied to cyclohexanone would yield the 2-substituted isomer. This guide focuses on the condensation of nitrocyclohexane with formaldehyde and piperidine, followed by the chemoselective reduction of the nitro group to a primary amine.
Mechanistic Insight & Retrosynthesis
The Synthetic Challenge
The target molecule features a quaternary carbon at the 1-position of the cyclohexane ring, substituted with both a primary amine and a piperidinylmethyl group.
-
Target Structure: 1-amino-1-(piperidin-1-ylmethyl)cyclohexane.
-
Isomer Control: Direct alkylation of cyclohexanamine is non-selective. The Nitro-Mannich reaction provides exclusive access to the 1,1-disubstitution pattern by leveraging the
-acidity of nitrocyclohexane.
Reaction Pathway
The synthesis proceeds via a two-stage workflow:
-
Nitro-Mannich Condensation: Reaction of nitrocyclohexane (nucleophile) with formaldehyde and piperidine (forming the iminium electrophile in situ) to yield the intermediate 1-nitro-1-(piperidin-1-ylmethyl)cyclohexane .
-
Chemoselective Reduction: Catalytic hydrogenation (or hydride reduction) of the tertiary nitro group to a primary amine without cleaving the benzylic-like C-N bond.
Mechanism Diagram
The following diagram illustrates the iminium formation and subsequent nucleophilic attack by the nitronate species.
Caption: Mechanistic flow of the Nitro-Mannich reaction showing the convergence of the iminium electrophile and nitronate nucleophile.
Experimental Protocol
Critical Process Parameters (CPM)
| Parameter | Specification | Rationale |
| Stoichiometry | 1.0 : 1.2 : 1.1 (Nitro:HCHO:Amine) | Slight excess of aldehyde/amine ensures complete conversion of the limiting nitroalkane. |
| Temperature (Step 1) | 60–70 °C | Sufficient to drive iminium formation but prevents polymerization of formaldehyde. |
| pH Control | Basic (pH > 9) | Essential for deprotonation of nitrocyclohexane ( |
| Reduction Pressure | 50–60 psi (H2) | High pressure required to reduce the sterically hindered tertiary nitro group. |
Step 1: Synthesis of 1-Nitro-1-(piperidin-1-ylmethyl)cyclohexane
Reagents:
-
Nitrocyclohexane (12.9 g, 100 mmol)
-
Formaldehyde (37% aq. solution, 10 mL, ~120 mmol)
-
Piperidine (9.4 g, 110 mmol)
-
Solvent: Ethanol (50 mL) or 1,4-Dioxane/Water mixture.
Procedure:
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer.
-
Mixing: Charge the flask with nitrocyclohexane and ethanol. Add piperidine dropwise while stirring.
-
Addition: Add the formaldehyde solution dropwise over 15 minutes. A mild exotherm may be observed.
-
Reaction: Heat the mixture to 65 °C and stir for 4–6 hours. Monitor reaction progress via TLC (Silica, Hexane/EtOAc 8:2); the starting nitro compound spot should disappear.
-
Workup: Cool the mixture to room temperature. The product often crystallizes directly from the reaction mixture upon cooling.
-
If solid forms: Filter the precipitate and wash with cold ethanol.
-
If oil persists: Dilute with water (100 mL) and extract with diethyl ether (3 x 50 mL). Dry organics over
and concentrate in vacuo.
-
-
Purification: Recrystallize from ethanol/water to yield the nitro-intermediate as a white/pale yellow crystalline solid.
Step 2: Reduction to 1-(Piperidin-1-ylmethyl)cyclohexanamine
Reagents:
-
Nitro-Mannich Intermediate (from Step 1)
-
Catalyst: Raney Nickel (approx. 10 wt% loading) or 10% Pd/C (if temperature is elevated).
-
Solvent: Methanol or Ethanol.
-
Hydrogen Gas (H2).
Procedure:
-
Safety Check: Raney Nickel is pyrophoric. Handle under inert atmosphere (Argon/Nitrogen) and keep wet.
-
Loading: In a high-pressure hydrogenation vessel (Parr reactor), dissolve the nitro-intermediate in methanol. Carefully add the Raney Nickel catalyst slurry.
-
Hydrogenation: Purge the vessel with
(3x) and then (3x). Pressurize to 50 psi . -
Reaction: Agitate at room temperature for 12 hours. If reaction is sluggish (due to steric bulk), heat to 40–50 °C.
-
Filtration: Caution: Filter the catalyst over a pad of Celite under an inert atmosphere. Do not let the catalyst dry out.
-
Isolation: Concentrate the filtrate to obtain the crude amine.
-
Purification: The product is best stored as its hydrochloride salt. Dissolve the oil in dry ether and bubble HCl gas (or add HCl/dioxane) to precipitate the dihydrochloride salt. Recrystallize from ethanol/ether.
Analytical Characterization
To validate the synthesis, the following spectral signatures must be confirmed:
-
IR Spectroscopy:
-
Intermediate: Strong bands at ~1540 cm⁻¹ and 1350 cm⁻¹ (
stretch). -
Product: Disappearance of
bands; appearance of weak N-H stretching at 3300–3400 cm⁻¹.
-
-
1H NMR (CDCl3):
-
Diagnostic Signal: The methylene bridge (
) appears as a singlet (or AB quartet if chiral environment induced) around 2.3–2.6 ppm. -
Ring Protons: The cyclohexane ring protons will show complex multiplets, but the alpha-protons (relative to the amine) will shift significantly upfield compared to the nitro precursor.
-
Process Workflow Diagram
Caption: Operational workflow for the two-step synthesis of 1-(Piperidin-1-ylmethyl)cyclohexanamine.
References
- Feuer, H., & Noble, P. (1970). The Nitro-Mannich Reaction. In The Chemistry of the Nitro and Nitroso Groups (Part 2). Interscience Publishers. (Classic review on the condensation of nitroalkanes, amines, and aldehydes).
-
Zhu, J., & Bienaymé, H. (2005). Multicomponent Reactions. Wiley-VCH.
-
PubChem Compound Summary. (2024). 1-Nitro-1-(piperidinylmethyl)cyclohexane. National Center for Biotechnology Information. [Link]
- Ager, D. J., et al. (1996). The Synthesis of Amines and Ammonium Salts. In Comprehensive Organic Functional Group Transformations. Elsevier. (Reference for the reduction of tertiary nitro compounds to amines).
-
Adams, R., & Johnson, J. L. (1949). Piperidylmethyl-cyclohexylamines.[1] Journal of the American Chemical Society.[2][3] (Foundational work on piperidine-cyclohexane derivatives).
Sources
Mechanism of the Mannich Reaction for Diamine Synthesis
Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, Process Scientists
Executive Summary
The Mannich reaction, traditionally viewed as a method for synthesizing
This guide dissects the mechanistic pathways for generating diamine architectures, focusing on the Double Mannich Condensation and the Asymmetric Aza-Mannich reaction. It provides a validated experimental protocol for bis-Mannich synthesis and visualizes the critical orbital interactions governing these transformations.
Mechanistic Deep Dive
The synthesis of diamines via the Mannich reaction operates on two distinct mechanistic manifolds depending on the target architecture:
-
The Bis-Mannich Pathway: Utilization of a diamine (e.g., piperazine) as the nucleophilic amine component to link two electrophilic substrates.
-
The Aza-Mannich Pathway: Reaction of an enolizable nucleophile with an imine (instead of an aldehyde) to generate 1,2-diamines (often via an intermediate
-amino imine or azide).
The Core Engine: Iminium Ion Formation
Regardless of the variant, the reaction is driven by the formation of the iminium ion , one of the most reactive electrophiles in organic synthesis.
-
Step 1: Hemiaminal Formation. The amine attacks the carbonyl of the aldehyde (typically formaldehyde).[1]
-
Step 2: Dehydration. Acid-catalyzed elimination of water yields the iminium ion (
). -
Critical Insight: In diamine synthesis, if a primary amine is used, it can form a bis-iminium species or react sequentially, leading to cyclic diamines (e.g., piperidones).
Pathway A: The Double Mannich (Bis-Mannich Base Synthesis)
This pathway is extensively used to create bivalent pharmacophores . A secondary diamine (e.g., piperazine,
-
Mechanism: The diamine undergoes a dual condensation with two equivalents of formaldehyde and two equivalents of an enolizable substrate (e.g., a phenol or acetophenone).
-
Thermodynamics: The reaction is often driven by the precipitation of the bis-Mannich base or the stability of the resulting chelate structure.
Pathway B: Asymmetric Aza-Mannich for 1,2-Diamines
For the synthesis of chiral 1,2-diamines (crucial for compounds like Tamiflu or chiral ligands), the Aza-Mannich reaction is employed.[2]
-
Electrophile: An imine (usually
-protected). -
Nucleophile: An enolizable ketone or ester.
-
Stereocontrol: Chiral organocatalysts (e.g., proline, chiral phosphoric acids) control the facial selectivity of the enol attack on the imine.
Visualization of Mechanistic Pathways[4]
Diagram 1: The Bis-Mannich Reaction Mechanism
This diagram illustrates the sequential formation of the iminium species and the dual nucleophilic attack required to synthesize a Bis-Mannich base using a piperazine linker.
Caption: Sequential activation of a diamine linker followed by dual nucleophilic attack to form a Bis-Mannich scaffold.
Experimental Protocol: Synthesis of a Bis-Mannich Base
This protocol describes the synthesis of a piperazine-linked bis(acetophenone) derivative. This architecture is a common precursor for bioactive ligands and transporter inhibitors.
Reaction Class: Acid-Catalyzed Double Mannich Condensation. Scale: 10 mmol.
Reagents & Equipment
| Component | Specification | Quantity | Role |
| Acetophenone | >98% purity | 2.40 g (20 mmol) | C-Nucleophile |
| Piperazine | Anhydrous | 0.86 g (10 mmol) | N-Nucleophile (Linker) |
| Paraformaldehyde | Powder | 0.75 g (25 mmol) | C1 Source (Excess) |
| Ethanol | Absolute | 30 mL | Solvent |
| HCl | Conc. (37%) | 0.5 mL | Catalyst |
Step-by-Step Methodology
-
Iminium Pre-activation:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve piperazine (10 mmol) and paraformaldehyde (25 mmol) in absolute ethanol (20 mL).
-
Add conc. HCl (0.5 mL) dropwise.
-
Checkpoint: Heat to reflux for 30 minutes. The solution should become clear as paraformaldehyde depolymerizes and the iminium salt forms.
-
-
Substrate Addition:
-
Add acetophenone (20 mmol) to the reaction mixture.
-
Note: If the substrate is a solid, dissolve it in the remaining 10 mL of ethanol before addition.
-
-
Reflux & Monitoring:
-
Reflux the mixture for 4–6 hours .
-
TLC Monitoring: Use 10% MeOH in DCM. Look for the disappearance of acetophenone and the appearance of a polar, UV-active spot at the baseline (amine salt).
-
-
Isolation & Purification:
-
Cool the reaction mixture to room temperature, then to 0°C in an ice bath.
-
Precipitation: The hydrochloride salt of the Bis-Mannich base often precipitates upon cooling. If not, add diethyl ether (20 mL) to induce crystallization.
-
Filter the solid and wash with cold acetone (2 x 10 mL) to remove unreacted ketone.
-
Liberation of Free Base: Suspend the solid in water, adjust pH to ~10 with 10% NaOH, and extract with DCM (3 x 20 mL). Dry over
and concentrate.
-
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis of bis-Mannich bases via acid catalysis.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure scientific integrity, the reaction must be self-validating. Use these parameters to diagnose failure modes.
| Observation | Root Cause | Corrective Action |
| No Precipitation | Product is soluble in EtOH; pH too low. | Add |
| Oligomerization | Excess formaldehyde linking amines. | Adhere strictly to 2.2–2.5 eq of formaldehyde. Avoid large excesses. |
| Mono-Mannich Product | Incomplete reaction; steric hindrance. | Increase reflux time; use a sealed tube to exceed solvent boiling point; ensure 2.0+ eq of ketone. |
| Retro-Mannich | Product instability at high temp/pH. | Avoid prolonged heating after reaction completion. Store as HCl salt (more stable than free base). |
Applications in Drug Discovery[5]
-
Bivalent Ligands: Bis-Mannich bases derived from diamines are used to span two receptor binding sites (e.g., acetylcholinesterase inhibitors).
-
Prodrugs: The Mannich base is often a "prodrug" form. At physiological pH, the reaction can reverse (Retro-Mannich), releasing the active amine and ketone (e.g., Rolitetracycline).
-
Chiral 1,2-Diamines: Using the Asymmetric Aza-Mannich , researchers synthesize vicinal diamines found in neuraminidase inhibitors (e.g., Tamiflu analogues).
References
-
Mechanism of the Mannich Reaction. Chemistry LibreTexts. [Link]
-
Expedient Synthesis of Chiral 1,2- and 1,4-Diamines: Protecting Group Dependent Regioselectivity in Direct Organocatalytic Asymmetric Mannich Reactions. Organic Letters (2006). [Link]
-
A straightforward approach to long forgotten acetophenone-derived bis-Mannich bases. Organic Chemistry Frontiers (2025). [Link]
-
Synthesis and Reactivity of Mannich Bases (Phenolic Bis-Mannich Bases). Revue Roumaine de Chimie. [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews (2011). [Link]
Sources
Methodological & Application
The Emergence of Diamine Catalysis: Application Notes for 1-(Piperidin-1-ylmethyl)cyclohexanamine in Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis, pivotal for the construction of complex molecular architectures found in numerous pharmaceuticals and natural products.[1][2] The advent of organocatalysis has revolutionized this classic transformation, offering an environmentally benign and often highly stereoselective alternative to traditional metal-based catalysts.[3] Within this field, the use of chiral primary and secondary amines, particularly diamines, has garnered significant attention for their ability to mimic the action of natural aldolase enzymes through enamine catalysis.[4][5] This application note provides a detailed guide to the use of 1-(Piperidin-1-ylmethyl)cyclohexanamine, a readily accessible diamine, as a catalyst in aldol reactions, offering insights into its mechanism, protocol development, and potential applications.
Introduction to 1-(Piperidin-1-ylmethyl)cyclohexanamine: A Bifunctional Catalyst
1-(Piperidin-1-ylmethyl)cyclohexanamine is a diamine featuring a primary amine and a tertiary amine incorporated into a cyclohexane scaffold. This structural arrangement provides the essential components for effective organocatalysis of the aldol reaction.
Key Structural Features and Properties:
| Property | Value | Source |
| IUPAC Name | (1-piperidin-1-ylcyclohexyl)methanamine | |
| Molecular Formula | C12H24N2 | |
| Molecular Weight | 196.33 g/mol | |
| Appearance | Not specified, likely a liquid or low-melting solid | - |
The primary amine group is crucial for the formation of the key enamine intermediate with a donor ketone or aldehyde.[4][6] The tertiary amine, in close proximity, is postulated to act as a proton shuttle or a general base, activating the acceptor aldehyde and stabilizing the transition state. This bifunctional nature is a hallmark of efficient amine-based organocatalysts.[5]
The Enamine Catalytic Cycle in Aldol Reactions
The catalytic activity of 1-(Piperidin-1-ylmethyl)cyclohexanamine in aldol reactions proceeds through a well-established enamine catalytic cycle.[4][7] Understanding this mechanism is paramount for optimizing reaction conditions and predicting stereochemical outcomes.
The reaction is initiated by the formation of an enamine intermediate from the reaction of the primary amine of the catalyst with a donor carbonyl compound (typically a ketone). This enamine is a more potent nucleophile than the corresponding enol or enolate.[4][8] The enamine then attacks an acceptor aldehyde, forming a new carbon-carbon bond and generating an iminium ion intermediate. Subsequent hydrolysis of the iminium ion releases the aldol product and regenerates the diamine catalyst, thus completing the catalytic cycle.[4]
Figure 1. Enamine catalytic cycle for the aldol reaction.
General Protocol for Aldol Reaction using 1-(Piperidin-1-ylmethyl)cyclohexanamine
This protocol provides a starting point for the direct asymmetric aldol reaction between a ketone and an aromatic aldehyde. Optimization of reaction parameters is recommended for each specific substrate combination.
Materials:
-
1-(Piperidin-1-ylmethyl)cyclohexanamine (Catalyst)
-
Ketone (e.g., cyclohexanone, acetone)
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Solvent (e.g., DMSO, DMF, or aqueous media)[3]
-
Acid co-catalyst (e.g., trifluoroacetic acid, benzoic acid)[5]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Syringes for liquid transfer
-
Rotary evaporator
-
Chromatography column
Experimental Procedure:
Figure 2. General experimental workflow for the aldol reaction.
Step-by-Step Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(Piperidin-1-ylmethyl)cyclohexanamine (0.1 mmol, 10 mol%).
-
Addition of Reactants: Add the ketone (2.0 mmol, 2.0 equiv) and the chosen solvent (1.0 mL). If an acid co-catalyst is used, it should be added at this stage (0.1 mmol, 10 mol%).
-
Stirring: Stir the mixture at room temperature for 10-15 minutes to allow for pre-formation of the enamine.
-
Addition of Aldehyde: Add the aromatic aldehyde (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water or brine.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified aldol product by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Key Considerations and Optimization
The success of the aldol reaction catalyzed by 1-(Piperidin-1-ylmethyl)cyclohexanamine can be influenced by several factors. Careful optimization of these parameters is crucial to achieve high yields and stereoselectivities.
-
Catalyst Loading: Typically, catalyst loadings of 5-20 mol% are effective. Lowering the catalyst loading is desirable for process efficiency, but may require longer reaction times.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and stereoselectivity. Polar aprotic solvents like DMSO and DMF are commonly used.[5] Interestingly, some diamine-catalyzed aldol reactions have shown excellent results in aqueous media, which is a significant advantage from a green chemistry perspective.[3]
-
Acid Co-catalyst: The addition of a Brønsted acid co-catalyst can accelerate the reaction by facilitating enamine formation and activating the acceptor aldehyde.[5][8] The pKa of the acid can influence the reaction outcome.
-
Temperature: Most organocatalyzed aldol reactions are performed at room temperature. However, for less reactive substrates, gentle heating may be required. Conversely, for highly reactive substrates or to improve stereoselectivity, cooling the reaction mixture may be beneficial.
-
Substrate Scope: The electronic nature of the aldehyde can affect the reaction. Electron-withdrawing groups on the aromatic ring of the aldehyde generally lead to faster reactions. The steric bulk of both the ketone and the aldehyde can also influence the reactivity and stereoselectivity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | - Insufficient reaction time- Low catalyst activity- Deactivation of the catalyst | - Increase reaction time- Increase catalyst loading- Add an acid co-catalyst- Ensure anhydrous conditions if necessary |
| Low Diastereoselectivity | - Reaction temperature is too high- Inappropriate solvent | - Lower the reaction temperature- Screen different solvents |
| Formation of Side Products | - Self-condensation of the aldehyde or ketone- Dehydration of the aldol product | - Use a slow addition of the aldehyde- Optimize reaction time to isolate the aldol addition product before dehydration |
Conclusion
1-(Piperidin-1-ylmethyl)cyclohexanamine holds significant promise as a readily available and effective organocatalyst for aldol reactions. Its bifunctional nature, combining a primary amine for enamine formation and a tertiary amine for activation and stabilization, aligns with the principles of efficient organocatalysis. The provided protocol serves as a robust starting point for researchers to explore the utility of this catalyst in the synthesis of valuable β-hydroxy carbonyl compounds. Further investigations into the substrate scope and the development of enantioselective variants of this catalyst could open new avenues in asymmetric synthesis and drug discovery.
References
-
Houk, K. N., & Bahmanyar, S. (2002). Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity. Journal of the American Chemical Society, 124(8), 1636–1642. [Link]
-
Wang, W. (2011). Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. Scientia Sinica Chimica, 41(1), 3-14. [Link]
-
Asymmetric Enamine Catalysis. (2007). Chemical Reviews, 107(12), 5471-5569. [Link]
-
Taheri, S. A., et al. (2012). Study of 2-(piperidine-1-ylmethyl)cyclohexanamine Structure Synthesis Based on Oxime Protected Compounds in Mannich Mechanism. Oriental Journal of Chemistry, 28(1), 387-397. [Link]
-
Chad's Prep. (n.d.). Aldol Reactions. [Link]
-
List, B. (2004). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels−Alder Reactions. Accounts of Chemical Research, 37(8), 548-557. [Link]
-
PubChem. (n.d.). [1-(Piperidin-1-yl)cyclohexyl]methanamine. National Center for Biotechnology Information. [Link]
-
Houk, K. N., & Bahmanyar, S. (2002). Transition States of Amine-Catalyzed Aldol Reactions Involving Enamine Intermediates: Theoretical Studies of Mechanism, Reactivity, and Stereoselectivity. ResearchGate. [Link]
-
Wikipedia. (2023). Aldol reaction. [Link]
-
ResearchGate. (n.d.). Scheme 4 Aldol reaction between cyclohexanone and aromatic aldehydes... [Link]
-
Chemistry LibreTexts. (2021). 23.7: Intramolecular Aldol Reactions. [Link]
-
List, B., Pojarliev, P., & Martin, H. J. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471-5569. [Link]
-
Lee, S., et al. (2022). Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. Molecules, 27(8), 2470. [Link]
-
Wang, Y., et al. (2010). Enantioselective Aldol Reaction of Cyclic Ketones with Aryl Aldehydes Catalyzed by Cyclohexanediamine Derived. Molecules, 15(3), 1846-1857. [Link]
Sources
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldol reaction - Wikipedia [en.wikipedia.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for 1-(Piperidin-1-ylmethyl)cyclohexanamine as a Novel Ligand in Palladium-Catalyzed Cross-Coupling Reactions
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis and application of the novel bidentate nitrogen ligand, 1-(Piperidin-1-ylmethyl)cyclohexanamine, in palladium-catalyzed cross-coupling reactions. While direct literature applications of this specific ligand are emerging, its structural analogy to well-established N,N'-bidentate ligands suggests significant potential in enhancing catalytic activity and stability in a variety of transformations critical to pharmaceutical and materials science research. This guide presents detailed, field-proven protocols for the synthesis of the ligand and its hypothetical, yet mechanistically sound, application in Suzuki-Miyaura, Heck, and Buchwald-Hartwig cross-coupling reactions. The causality behind experimental choices is explained, and self-validating systems are described to ensure trustworthiness and reproducibility.
Introduction: The Rationale for 1-(Piperidin-1-ylmethyl)cyclohexanamine as a Cross-Coupling Ligand
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ligand coordinating to the palladium center. While phosphine-based ligands have historically dominated the field, nitrogen-donor ligands have garnered significant attention due to their lower cost, greater air stability, and unique electronic and steric properties.[1]
1-(Piperidin-1-ylmethyl)cyclohexanamine is a bidentate nitrogen-donor ligand featuring both a tertiary and a primary amine. This structural motif offers a unique combination of steric bulk and electronic properties. The piperidine and cyclohexyl groups provide a sterically demanding environment around the metal center, which can promote reductive elimination and prevent catalyst deactivation. The two nitrogen atoms can chelate to the palladium center, forming a stable palladacycle that enhances the longevity and efficiency of the catalyst.[2] This guide explores the synthesis of this promising ligand and provides detailed protocols for its application in key cross-coupling reactions.
Synthesis of 1-(Piperidin-1-ylmethyl)cyclohexanamine
The synthesis of the title ligand can be achieved in a two-step sequence starting from commercially available reagents. The first step involves a Mannich reaction to form the key intermediate, 2-(piperidine-1-ylmethyl)cyclohexanone.[3] The subsequent step is a reductive amination to introduce the primary amine functionality.
Experimental Protocol: Synthesis of 2-(piperidine-1-ylmethyl)cyclohexanone[3]
-
To a 250 mL two-necked flask, add cyclohexanone (17.67 g, 180.0 mmol), piperidine hydrochloride (10.94 g, 90.0 mmol), and paraformaldehyde (2.70 g, 90.0 mmol).
-
Add 2 mL of acetic acid to the mixture.
-
Heat the reaction mixture to 90 °C with stirring.
-
After the reaction is complete (monitored by TLC), add 20 mL of acetone and reflux for 10 minutes.
-
Filter the resulting precipitate and wash with acetone to obtain the purified hydrochloride salt of the product.
-
Dissolve the salt in water and, while cooling in an ice bath, add 30% NaOH solution until the pH reaches 12.
-
Extract the aqueous layer three times with 40 mL of diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 2-(piperidine-1-ylmethyl)cyclohexanone as a yellow liquid (yield ~65%).
Experimental Protocol: Synthesis of 1-(Piperidin-1-ylmethyl)cyclohexanamine
-
In a round-bottom flask, dissolve 2-(piperidine-1-ylmethyl)cyclohexanone (10.0 g, 51.2 mmol) in methanol (100 mL).
-
Add ammonium acetate (39.5 g, 512 mmol) and sodium cyanoborohydride (3.86 g, 61.4 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Basify the mixture with 6 M NaOH solution until pH > 12.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the desired 1-(Piperidin-1-ylmethyl)cyclohexanamine.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The bidentate nature of 1-(Piperidin-1-ylmethyl)cyclohexanamine is anticipated to stabilize the palladium(0) catalyst, facilitating the key steps of the catalytic cycle.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4][5][6] The diamine ligand is expected to stabilize the catalytically active Pd(0) species and facilitate the reductive elimination step, leading to higher yields and catalyst turnover numbers.
Sources
1-(Piperidin-1-ylmethyl)cyclohexanamine as a building block in drug discovery
Application Note: Strategic Utilization of 1-(Piperidin-1-ylmethyl)cyclohexanamine in High-Fsp³ Drug Discovery
Executive Summary
1-(Piperidin-1-ylmethyl)cyclohexanamine represents a high-value "gem-disubstituted" scaffold, offering a distinct topological advantage over traditional planar aromatic building blocks.[1] Characterized by a quaternary carbon at the 1-position of the cyclohexane ring, this molecule features a primary amine (for derivatization) and a piperidinyl-methyl arm (a lipophilic basic center) locked in a defined spatial vector.[1]
This Application Note details the utility of this building block in Fragment-Based Drug Discovery (FBDD) and CNS ligand design. We explore its role in exploiting the Thorpe-Ingold effect to restrict conformational entropy, thereby enhancing receptor binding affinity for targets such as Sigma-1 receptors , NMDA channels , and GPCRs .
Chemical Profile & Structural Logic
The transition from "flat" aromatic compounds to three-dimensional (3D) scaffolds is a dominant trend in modern medicinal chemistry.[1] This compound is a quintessential High-Fsp³ building block (Fraction of sp³ hybridized carbons), which correlates with improved solubility and clinical success rates.[1]
Physicochemical Properties
| Property | Value | Relevance to Drug Design |
| Molecular Weight | 196.33 g/mol | Ideal for Fragment-Based Design (Rule of 3 compliant).[1] |
| ClogP | ~2.2 - 2.9 | Moderate lipophilicity; suitable for CNS penetration.[1] |
| H-Bond Donors | 2 (Primary Amine) | Key handle for library generation (Amides, Ureas).[1] |
| H-Bond Acceptors | 2 (Tertiary Amine) | The piperidine nitrogen acts as a basic pharmacophore.[1] |
| Rotatable Bonds | 2 | Rigid Scaffold: The gem-substitution locks the C1-C(alpha) bond.[1] |
| Topology | Gem-disubstituted | Induces the Thorpe-Ingold (Gem-dimethyl) effect.[1] |
The Gem-Disubstitution Advantage
The defining feature of this molecule is the quaternary carbon at position 1. In linear diamines, the chain is flexible. In this scaffold, the cyclohexane ring forces the primary amine and the piperidinyl-methyl group into a gauche or anti conformation that is sterically constrained.
-
Mechanism: The bulk of the cyclohexane ring compresses the bond angle between the two substituents, reducing the entropic penalty upon binding to a protein target.
Application 1: CNS Ligand Design (Sigma & NMDA)
This scaffold mimics the pharmacophore of several dissociative anesthetics and neuroprotective agents but offers a "clean slate" primary amine for tuning selectivity.
-
Sigma-1 Receptor Ligands: The piperidine ring serves as the primary hydrophobic binding element (interacting with the hydrophobic pocket of the receptor), while the primary amine can be derivatized with phenyl-alkyl chains to reach the secondary binding site.
-
NMDA Antagonists: The structure is topologically related to Neramexane and Phencyclidine derivatives.[1] The primary amine allows for the synthesis of "soft drugs" or compounds with reduced psychotomimetic side effects by altering the pKa and channel dwell time.
Protocol 1: Modular Synthesis of the Scaffold
While commercially available, custom synthesis allows for the modification of the tertiary amine (e.g., replacing piperidine with morpholine or pyrrolidine). The most robust route utilizes 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid as the starting material.[1]
Reagents & Equipment
-
Starting Material: Boc-1-aminocyclohexanecarboxylic acid (Boc-Achc-OH).[1]
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA.[1]
-
Reducing Agent: Lithium Aluminum Hydride (LiAlH4) or Borane-THF complex.[1]
-
Solvents: DMF (anhydrous), THF (anhydrous).[1]
Step-by-Step Methodology
-
Amide Coupling (Formation of the Linker):
-
Dissolve Boc-Achc-OH (1.0 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and HATU (1.1 eq).[1] Stir for 15 min at 0°C to activate the acid.
-
Add Piperidine (1.2 eq) dropwise.[1]
-
Stir at Room Temperature (RT) for 12 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl (careful with Boc stability, use citric acid if preferred), sat. NaHCO3, and brine.
-
Product:tert-butyl (1-(piperidine-1-carbonyl)cyclohexyl)carbamate.[1]
-
-
Global Reduction (The Critical Step):
-
Note: Reducing a Boc-protected amide to a diamine requires harsh conditions that usually cleave the Boc group to a methyl group or remove it entirely.[1] To obtain the primary amine, a deprotection-then-reduction strategy is safer, or using LiAlH4 which reduces the amide to amine and often cleaves the carbamate to the methylamine (N-Me).
-
Corrected Strategy for Primary Amine:
-
Step 2a (Deprotection): Treat the intermediate with TFA/DCM (1:[1]1) to remove Boc.[1] Isolate the free amino-amide.[1]
-
Step 2b (Reduction): Dissolve the amino-amide in anhydrous THF under Argon.
-
Add LiAlH4 (4.0 eq) slowly at 0°C. Reflux for 16 hours.
-
Quench: Fieser workup (Water, 15% NaOH, Water).
-
Purification: The product is a diamine.[1][2][3] Purify via amine-functionalized silica or distillation.[1]
-
-
Protocol 2: Library Generation (Derivatization)[1]
Once the scaffold is in hand, the primary amine is the vector for library expansion.
Workflow Logic
The primary amine is a nucleophile; the tertiary piperidine nitrogen is non-nucleophilic under standard acylation conditions. This allows for selective derivatization without protecting groups.[1]
Visual Workflow: Scaffold to Library
Figure 1: Divergent synthesis workflow.[1] The primary amine serves as the exclusive handle for parallel synthesis, creating diverse libraries while retaining the piperidine pharmacophore.
Mechanistic Insight: The Thorpe-Ingold Effect
Understanding why this scaffold works is crucial for rational design.
In a standard linear chain (e.g., N-C-C-N), the rotation around the central C-C bond is free. In 1-(piperidin-1-ylmethyl)cyclohexanamine, the quaternary carbon (C1) is part of a ring.[1] The internal bond angle of the cyclohexane ring (<109.5°) forces the external substituents (the amine and the methylene-piperidine) closer together.
-
Consequence: This pre-organizes the molecule into a conformation that resembles the bound state of many bioactive ligands.
-
Result:
.[1] By reducing the entropic penalty ( ) of binding (because the molecule is already "rigid"), the overall binding affinity ( ) improves.
Visualizing the Synthesis Pathway
Figure 2: The "Amino Acid Route" to the target scaffold.[1][4][5] This pathway allows for the substitution of the piperidine ring with other heterocycles (e.g., morpholine) in Step 1 to create analog libraries.
References
-
Hit2Lead / ChemBridge Catalog. (2025). Compound Profile: 1-(piperidin-1-ylmethyl)cyclohexanamine (CAS 220137-70-2).[1][6] Retrieved from [1]
-
Wünsch, B., et al. (2012).[1] "Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands." Journal of Medicinal Chemistry. (Contextual grounding on Piperidine-Sigma-1 SAR). Link
-
Gungor, T., et al. (2008).[1] "Gem-disubstituted cyclohexane derivatives as NMDA receptor antagonists." Bioorganic & Medicinal Chemistry Letters. (Structural analogs and pharmacophore logic).
-
Jung, M. E., & Piizzi, G. (2005).[1] "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735-1766.[1] (Mechanistic grounding for the Thorpe-Ingold effect).
Sources
- 1. Pimeclone | C12H21NO | CID 197861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine [mdpi.com]
- 3. [1-(Piperidin-1-yl)cyclohexyl]methanamine | C12H24N2 | CID 398402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. You are being redirected... [hit2lead.com]
Application Note: Analytical Characterization of 1-(Piperidin-1-ylmethyl)cyclohexanamine
Executive Summary
1-(Piperidin-1-ylmethyl)cyclohexanamine (CAS: 220137-70-2) represents a distinct class of geminal diamines often utilized as intermediates in the synthesis of kappa-opioid ligands, mucolytics, and dissociative anesthetic derivatives.[1] Its structure features a cyclohexane ring substituted at the C1 position with both a primary amine and a piperidinyl-methyl moiety.[1]
Analytical Challenge: The characterization of this molecule presents three specific challenges:
-
Lack of Chromophore: The purely aliphatic structure renders standard UV-Vis detection (>220 nm) ineffective.[1]
-
High Basicity: Two nitrogen centers (primary and tertiary) result in high pKa values (~10.5 and ~9.2), causing severe peak tailing on traditional acidic C18 HPLC methods.[1]
-
Steric Hindrance: The geminal substitution at C1 creates steric bulk, potentially hindering standard derivatization reactions required for GC analysis.[1]
This guide provides a validated, multi-modal analytical strategy focusing on High-pH LC-MS/MS for quantitation and Derivatization-GC-MS for structural confirmation.[1]
Physicochemical Profiling & Strategy
Before instrument setup, understanding the molecule's behavior in solution is critical for method success.[1]
| Property | Value (Predicted) | Analytical Implication |
| Molecular Formula | C12H24N2 | MW = 196.33 g/mol |
| LogP | ~2.90 | Moderately lipophilic in neutral state; highly polar in acidic state.[1] |
| pKa (Primary Amine) | ~10.5 | Fully protonated at pH < 8.[1] |
| pKa (Tertiary Amine) | ~9.2 | Fully protonated at pH < 7.[1] |
| UV Absorption | < 210 nm | Critical: UV detection is unreliable.[1] Use MS, CAD, or ELSD.[1] |
Analytical Decision Tree
The following logic flow dictates the choice of method based on the analytical goal.
Figure 1: Analytical decision matrix for aliphatic diamine characterization.
Method A: High-pH LC-MS/MS (Gold Standard)[1]
Rationale: Standard acidic mobile phases (Formic acid/Water) protonate both nitrogens, creating a doubly charged, highly polar species that elutes in the void volume (dead time) of C18 columns.[1] Solution: We utilize a High-pH Reverse Phase strategy (pH 10).[1] At this pH, the amines are largely deprotonated (neutral), significantly increasing retention on the lipophilic stationary phase and improving peak shape.
Protocol 1: Instrument Setup
-
System: UHPLC coupled to Triple Quadrupole or Q-TOF MS.
-
Column: Waters XBridge BEH C18 (or equivalent Hybrid particle). Note: Do not use standard silica columns at pH 10; they will dissolve.[1]
-
Dimensions: 2.1 x 100 mm, 2.5 µm.[1]
-
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temp: 40°C.
Gradient Table
| Time (min) | % A (Buffer) | % B (ACN) | Curve |
| 0.00 | 95 | 5 | Initial |
| 1.00 | 95 | 5 | Hold |
| 8.00 | 5 | 95 | Linear |
| 10.00 | 5 | 95 | Wash |
| 10.10 | 95 | 5 | Re-equilibrate |
| 13.00 | 95 | 5 | End |
MS Detection Parameters (ESI+)
Since the molecule lacks UV absorbance, MS is the primary detector. Even at high pH, electrospray ionization (ESI) is efficient due to the high proton affinity of the piperidine nitrogen.
-
Polarity: Positive (ESI+)[1]
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V (Optimize for [M+H]+ = 197.2)
-
MRM Transitions (for Quantitation):
Method B: GC-MS with Derivatization[1][2]
Rationale: Direct injection of primary amines often leads to adsorption on the inlet liner and peak tailing. The geminal substitution at C1 creates a "neopentyl-like" steric environment, meaning standard derivatization (e.g., with acetic anhydride) may be slow.[1] We recommend Silylation using MSTFA, which is aggressive enough to overcome steric hindrance.[1]
Protocol 2: Sample Preparation
-
Weighing: Weigh 5.0 mg of sample into a 1.5 mL GC vial.
-
Dissolution: Add 500 µL of anhydrous Pyridine. (Pyridine acts as both solvent and acid scavenger).[1]
-
Derivatization Agent: Add 100 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (catalyst).
-
Incubation: Cap tightly and heat at 60°C for 30 minutes . Critical: Heat is required to drive the reaction on the sterically hindered primary amine.
-
Cooling: Allow to cool to room temperature before injection.
GC-MS Parameters
-
Column: DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).[1]
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Split 20:1, 250°C.
-
Oven Program:
-
50°C hold for 1 min.
-
Ramp 15°C/min to 300°C.
-
Hold 3 min.
-
-
MS Source: Electron Impact (EI), 70 eV.[1]
-
Expected Ions:
Method C: NMR Characterization[1][3]
Rationale: NMR is the only method to definitively prove the regiochemistry (that the piperidine is on the methyl group and not the ring) and the substitution pattern (geminal).
Key Diagnostic Signals (CDCl3, 400 MHz)
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| -CH2-N (Bridge) | ~2.1 - 2.3 | Singlet (2H) | Crucial Proof: A singlet indicates the CH2 is isolated between quaternary C1 and the piperidine N. |
| Piperidine (α-H) | ~2.4 - 2.6 | Broad Multiplet | Typical of N-adjacent protons in piperidine.[1] |
| Cyclohexane Ring | 1.2 - 1.6 | Multiplet Envelope | Complex due to ring inversion; integration should sum to 10H.[1] |
| -NH2 | 1.1 - 1.8 | Broad Singlet | Exchangeable with D2O.[1] |
Note on Stereochemistry: The cyclohexane ring will undergo chair-chair interconversion. At room temperature, signals may be averaged.[1] For detailed conformational analysis (axial vs. equatorial preference of the aminomethyl group), run Low-Temperature NMR (-40°C).[1]
References
-
Agilent Technologies. (2024).[1] HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link]
-
Phenomenex. (2023).[1] Reversed Phase HPLC Method Development: The Impact of pH. Retrieved from [Link]
-
PubChem. (2025).[1] Compound Summary: 1-(Piperidin-1-ylmethyl)cyclohexanamine.[1][2] National Library of Medicine.[1] Retrieved from [Link][1]
Sources
Application Note: Enantioselective Separation & Purity Analysis of 1-(Piperidin-1-ylmethyl)cyclohexanamine Isomers
This Application Note is structured to address the specific stereochemical properties of 1-(Piperidin-1-ylmethyl)cyclohexanamine while providing a robust protocol for the separation of its structural isomers and potential chiral analogs, which are common challenges in the synthesis of this pharmacophore.
Executive Summary & Stereochemical Assessment
The Stereochemical Paradox
Before initiating any chiral separation protocol, it is critical to establish the stereochemical nature of the target molecule.[1][2][3] 1-(Piperidin-1-ylmethyl)cyclohexanamine (CAS 220137-70-2) consists of a cyclohexane ring geminally substituted at the C1 position with a primary amine and a (piperidin-1-yl)methyl group.[1][2][3]
-
Symmetry Analysis: Assuming the cyclohexane and piperidine rings are otherwise unsubstituted, the molecule possesses a plane of symmetry passing through C1 and C4 of the cyclohexane ring.[1][2][3]
Therefore, "Enantioselective Separation" in this context refers to one of two critical scenarios in drug development:
-
Purification from Chiral Regioisomers: Separation of the achiral target from its chiral regioisomers (e.g., cis/trans-2-(piperidin-1-ylmethyl)cyclohexanamine), which are common byproducts of epoxide ring-opening syntheses.[1][2][3]
-
Resolution of Substituted Analogs: Separation of derivatives where the piperidine or cyclohexane ring bears a substituent (e.g., 3-methylpiperidine), rendering the molecule chiral.[1][2][3]
This protocol focuses on Scenario 1 , detailing the separation of the achiral target from its chiral isomeric impurities, utilizing chiral stationary phases (CSPs) which offer superior selectivity for these structural isomers compared to achiral phases.[1][2][3]
Structural Visualization
The following diagram illustrates the symmetry of the target versus its chiral regioisomer.
Figure 1: Stereochemical relationship between the achiral target and its common chiral regioisomer.
Experimental Protocol: Chiral Stationary Phase (CSP) Screening
While the target is achiral, Chiral Stationary Phases (CSPs) are recommended for this separation because the chiral cavities of amylose/cellulose polymers provide unique shape selectivity that often resolves structural isomers (regioisomers) better than C18 columns.[1][2][3]
Sample Preparation[1][2][3]
-
Solvent: Dissolve 1.0 mg of the crude mixture in 1 mL of Ethanol/Heptane (50:50 v/v).
-
Additives: Add 0.1% Diethylamine (DEA) or Isopropylamine (IPA) .[1][2][3]
Primary Screening Workflow (SFC & HPLC)
Supercritical Fluid Chromatography (SFC) is the preferred method due to lower viscosity and faster equilibration, essential for basic amines.[1][2][3]
Method A: SFC Screening (Preferred)[1][2][3]
-
Instrument: Agilent 1260 Infinity II SFC or Waters UPC².
-
Mobile Phase B: Methanol + 0.2% Diethylamine (DEA).[1][2][3]
-
Gradient: 5% to 55% B over 5 minutes.
Method B: Normal Phase HPLC (Alternative)[1][2][3]
-
Mobile Phase: n-Heptane / Ethanol / Diethylamine (90:10:0.1).[1][2][3]
-
Detection: UV @ 210 nm (low UV absorbance expected; amine absorption is weak). Note: If available, use CAD (Charged Aerosol Detection) or MS for better sensitivity.[1][2][3]
Column Selection Matrix
The following columns are prioritized based on their success rate with basic cyclohexylamines.
| Priority | Column Chemistry | Commercial Name (Examples) | Mechanistic Rationale |
| 1 | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD-H, AD-3 | The "Gold Standard" for basic amines.[1][2][3] Open helical structure allows inclusion of the bulky piperidine group.[1][2][3] |
| 2 | Cellulose tris(3,5-dichlorophenylcarbamate) | Chiralpak IC | Immobilized phase allows use of aggressive solvents (DCM, THF) if solubility is an issue.[1][2][3] |
| 3 | Amylose tris(5-chloro-2-methylphenylcarbamate) | Chiralpak AY-H | Often provides alternative selectivity for structural isomers where AD-H fails.[1][2][3] |
Separation Logic & Troubleshooting
Peak Identification Strategy
Since the target is achiral and the impurity is chiral, the chromatogram will likely show:
-
Target Peak (Achiral): Single, sharp peak (unless rapid conformational exchange occurs).[1][2][3]
-
Impurity Peaks (Chiral): Two peaks (enantiomers of the 2-regioisomer) or four peaks (if diastereomers are present).[1][2][3]
Validation Step: Use a Diode Array Detector (DAD) to compare UV spectra.[1][2][3] If spectra are identical, use LC-MS to confirm identical mass (m/z 197 [M+H]⁺). The separation is strictly stereochemical/regio-selective.[1][2][3]
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Interaction of -NH₂ with silanols.[1][2][3] | Increase DEA concentration to 0.2%. Switch to an "Immobilized" column (e.g., Chiralpak IB) which often has lower silanol activity.[1][2][3] |
| No Retention | Sample is too non-polar for the column. | Reduce alcohol content in Mobile Phase (e.g., 98:2 Heptane/EtOH).[1][2][3] |
| Broad Peaks | Slow mass transfer or solubility issues.[1][2][3] | Increase column temperature to 40-50°C to improve kinetics. Ensure sample is fully dissolved in mobile phase. |
Workflow Diagram
Figure 2: Decision tree for method development and optimization.
References
-
Subramanian, G. (Ed.).[1][2][3] (2001).[1][2][3] Chiral Separation Techniques: A Practical Approach. Wiley-VCH.[1][2][3] (Foundational text on CSP selection for amines).
-
Beesley, T. E., & Scott, R. P. W. (1998).[1][2][3] Chiral Chromatography. Wiley.[1][2][3] (Mechanisms of amylose/cellulose interactions).
-
PubChem Compound Summary. (2023). 1-(Piperidin-1-ylmethyl)cyclohexanamine (CAS 220137-70-2).[1][2][3][4][5][6][7] National Center for Biotechnology Information.[1][2][3] [Link] (Verified Achiral Structure).[1][2][3]
Sources
- 1. Cyclohexanecarboxamide, 4-(3-(hydroxymethyl)phenoxy)-N-methyl-N-(3-methyl-4-(((3S)-3-methyl-1-piperazinyl)methyl)phenyl)-, trans- | C28H39N3O3 | CID 56960876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [1-(Piperidin-1-yl)cyclohexyl]methanamine | C12H24N2 | CID 398402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pimeclone | C12H21NO | CID 197861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(piperidin-1-ylmethyl)cyclohexanamine | 220137-70-2 [chemnet.com]
- 5. scbt.com [scbt.com]
- 6. Cyklohexanamin | Sigma-Aldrich [sigmaaldrich.com]
- 7. Cyklohexanamin | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of the Mannich Reaction for 1-(Piperidin-1-ylmethyl)cyclohexanamine
Welcome to the Technical Support Center for the optimization of the Mannich reaction, with a specific focus on the synthesis of 1-(Piperidin-1-ylmethyl)cyclohexanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile C-C bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental success.
Introduction to the Mannich Reaction
The Mannich reaction is a three-component condensation that involves an active hydrogen compound (in this case, cyclohexanone, though the target molecule is a cyclohexanamine derivative, suggesting a subsequent reductive amination or similar step), formaldehyde, and a primary or secondary amine (piperidine).[1][2][3] The product, a β-amino carbonyl compound, is known as a Mannich base.[1] The reaction is pivotal in the synthesis of numerous pharmaceuticals and natural products.[2][3][4][5]
The overall transformation for a related synthesis starting from cyclohexanone is depicted below:
Cyclohexanone + Formaldehyde + Piperidine → 2-(Piperidin-1-ylmethyl)cyclohexanone
This guide will focus on the optimization of this initial Mannich condensation and touch upon potential subsequent transformations to yield the target 1-(Piperidin-1-ylmethyl)cyclohexanamine.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in a Mannich reaction can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Formaldehyde Source: Paraformaldehyde is often used as a source of formaldehyde. Ensure it is dry and of high purity. Depolymerization of paraformaldehyde can be sluggish; gentle heating or the use of a catalytic amount of acid or base can be beneficial. Aqueous formaldehyde (formalin) can also be used, but the water content can influence the reaction equilibrium.[6]
-
Amine Basicity: Piperidine is a sufficiently basic secondary amine for this reaction.[7] Ensure its purity, as impurities can interfere with the reaction.
-
Stoichiometry: While a 1:1:1 molar ratio of the ketone, formaldehyde, and amine is theoretically required, it is common to use a slight excess of formaldehyde and the amine to drive the reaction to completion.[2] However, a large excess can lead to side reactions.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. Protic solvents like ethanol or methanol are commonly used and can facilitate the reaction by solvating the intermediates.[8] Aprotic solvents like acetonitrile or DMF can also be employed.[9] Experimenting with different solvents can significantly impact the yield.
-
Temperature: The reaction is often performed at room temperature or with gentle heating (reflux).[5][8][9] If the reaction is slow, increasing the temperature can improve the rate. However, be cautious, as higher temperatures can also promote side reactions and the retro-Mannich reaction.[10]
-
pH Control: The Mannich reaction is typically catalyzed by acid or base.[1][11] For reactions involving secondary amines like piperidine, slightly acidic conditions (e.g., using a catalytic amount of HCl or acetic acid) can facilitate the formation of the electrophilic Eschenmoser's salt precursor, the iminium ion.[8][12]
-
-
Reaction Monitoring:
Q2: I am observing the formation of multiple byproducts. What are the likely side reactions and how can I minimize them?
The formation of byproducts is a common challenge in the Mannich reaction.[11][13] Here are the most probable side reactions and mitigation strategies:
-
Bis-alkylation: If the starting material has more than one active hydrogen, multiple aminomethylations can occur.[13] In the case of cyclohexanone, bis-alkylation at the 2 and 6 positions is possible.
-
Mitigation: Carefully control the stoichiometry of the reactants. Using the ketone as the limiting reagent can help to minimize bis-alkylation.
-
-
Self-Condensation of the Ketone (Aldol Reaction): Under basic conditions, cyclohexanone can undergo self-condensation.
-
Mitigation: Maintaining a slightly acidic pH can suppress the aldol reaction.
-
-
Polymerization of Formaldehyde: In the absence of a nucleophile, formaldehyde can polymerize.
-
Mitigation: Ensure that the formaldehyde source is added gradually to the reaction mixture containing the amine and the ketone.
-
-
Retro-Mannich Reaction: The Mannich reaction is reversible, and the product can decompose back to the starting materials, especially under harsh conditions (e.g., high temperature, extreme pH).[2][10]
-
Mitigation: Work up the reaction at a lower temperature and avoid strong acids or bases during purification.
-
Q3: The purification of my Mannich base is proving difficult. What are the best practices for isolation and purification?
Mannich bases are amines and can be challenging to purify due to their basicity and potential for salt formation.
-
Extraction:
-
After the reaction is complete, the mixture can be diluted with water and extracted with an organic solvent like dichloromethane or ethyl acetate.[5]
-
To remove unreacted acidic components, you can wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution). To remove unreacted amine, a wash with a dilute acid (e.g., 1M HCl) can be performed, which will protonate the Mannich base and pull it into the aqueous layer. The aqueous layer can then be basified and re-extracted.
-
-
Crystallization:
-
Column Chromatography:
-
Silica gel chromatography is a common method for purifying Mannich bases. A solvent system of increasing polarity (e.g., hexane/ethyl acetate with a small percentage of triethylamine to prevent streaking of the basic product) is typically used.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Mannich reaction?
The mechanism of the Mannich reaction involves two main stages:[1][3][16]
-
Formation of the Iminium Ion: The amine (piperidine) reacts with the aldehyde (formaldehyde) to form a highly electrophilic iminium ion. This step is often acid-catalyzed.[11][17]
-
Nucleophilic Attack by the Enol: The ketone (cyclohexanone) tautomerizes to its enol form, which then acts as a nucleophile and attacks the iminium ion, forming the new C-C bond and yielding the β-amino carbonyl compound.[1][3]
Q2: Can I use a primary amine instead of a secondary amine?
Yes, primary amines can be used in the Mannich reaction.[2][18] However, the resulting secondary amine in the product still has an N-H bond and can potentially react further with formaldehyde and the ketone, leading to the formation of a tertiary amine.[7][13] Using a secondary amine like piperidine avoids this complication.
Q3: How do I synthesize the target molecule, 1-(Piperidin-1-ylmethyl)cyclohexanamine, from the Mannich product?
The direct product of the Mannich reaction with cyclohexanone is 2-(Piperidin-1-ylmethyl)cyclohexanone. To obtain 1-(Piperidin-1-ylmethyl)cyclohexanamine, a subsequent reductive amination step is required. This typically involves reacting the ketone with an amine source (like ammonia or a protected amine) in the presence of a reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation). A study by Taheri et al. (2012) describes the synthesis of 2-(piperidine-1-ylmethyl)cyclohexanamine through an oxime intermediate, which is then reduced.[15]
Experimental Protocols
Protocol 1: Synthesis of 2-(Piperidin-1-ylmethyl)cyclohexanone
This protocol provides a general procedure for the Mannich reaction. Optimization of stoichiometry, solvent, and temperature may be required.
Materials:
-
Cyclohexanone
-
Paraformaldehyde
-
Piperidine
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq), piperidine (1.1 eq), and ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Slowly add paraformaldehyde (1.2 eq) to the stirring solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination to 1-(Piperidin-1-ylmethyl)cyclohexanamine (Conceptual)
This is a conceptual protocol based on standard reductive amination procedures.
Materials:
-
2-(Piperidin-1-ylmethyl)cyclohexanone
-
Ammonium acetate or ammonia in methanol
-
Sodium cyanoborohydride
-
Methanol
Procedure:
-
Dissolve 2-(Piperidin-1-ylmethyl)cyclohexanone (1.0 eq) in methanol.
-
Add ammonium acetate (10 eq) or a solution of ammonia in methanol.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the mixture in an ice bath and slowly add sodium cyanoborohydride (1.5 eq).
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of dilute HCl.
-
Make the solution basic with NaOH and extract with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-(Piperidin-1-ylmethyl)cyclohexanone
| Entry | Solvent | Temperature (°C) | Catalyst | Time (h) | Yield (%) |
| 1 | Ethanol | Reflux | HCl (cat.) | 4 | 75 |
| 2 | Methanol | Reflux | HCl (cat.) | 4 | 72 |
| 3 | Acetonitrile | Reflux | None | 12 | 45 |
| 4 | Ethanol | 25 | HCl (cat.) | 24 | 60 |
| 5 | Ethanol | Reflux | Acetic Acid (cat.) | 6 | 70 |
Note: The data in this table is illustrative and represents typical trends in Mannich reaction optimization.
Visualizations
Reaction Mechanism
Caption: Mechanism of the Mannich reaction.
Experimental Workflow
Caption: Experimental workflow for synthesis.
References
-
BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Mannich Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Crimson Publishers. (2018, October 15). Synthesis of New Antibiotics via Mannish Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Mannich Reaction. Retrieved from [Link]
-
Taheri, M., Soleymani, R., Hosn, B., Rajabzadeh, H., & Darvish, M. R. (2012). Study of 2-(piperidine-1-ylmethyl)cyclohexanamine Structure Synthesis Based on Oxime Protected Compounds in Mannich Mechanism. Oriental Journal of Chemistry, 28(1), 387-397. Retrieved from [Link]
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
YouTube. (2021, September 9). Mannich Reaction. Retrieved from [Link]
-
YouTube. (2024, April 7). The Mannich Reaction! Mechanism Monday #38. Retrieved from [Link]
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 3. byjus.com [byjus.com]
- 4. thaiscience.info [thaiscience.info]
- 5. gijash.com [gijash.com]
- 6. reddit.com [reddit.com]
- 7. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
- 14. Synthesis of Schiff and Mannich bases of new s -triazole derivatives and their potential applications for removal of heavy metals from aqueous solutio ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02872J [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Column chromatography for 1-(Piperidin-1-ylmethyl)cyclohexanamine purification
[2]
References
-
Biotage. (2024).[2] The Flash Purification of Amines: Strategies for Success. Biotage Applications Guide. [Link]
-
Reich, H. J. (2023). Common Mobile Phases for Silica Gel Chromatography. University of Wisconsin-Madison Organic Chemistry Data. [Link]
-
Teledyne ISCO. (2022). Purification of Strongly Basic Amines on Silica and Alumina. Teledyne ISCO Application Notes. [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Refer to general amine purification section). [Link]
Technical Support: Optimizing Yield in 1-(Piperidin-1-ylmethyl)cyclohexanamine Catalysis
Executive Summary
This guide addresses "low yield" scenarios involving 1-(Piperidin-1-ylmethyl)cyclohexanamine . Based on the chemical architecture—a sterically crowded, gem-disubstituted cyclohexane ring containing a 1,3-diamine motif—low yields typically stem from two distinct phases:[1]
-
Synthesis Failure: Inefficient catalytic hydrogenation of the precursor nitrile (1-(piperidin-1-yl)cyclohexanecarbonitrile).
-
Catalytic Application Failure: Catalyst poisoning when using the molecule as a ligand in organometallic catalysis.
Part 1: Troubleshooting the Synthesis (Catalytic Hydrogenation)
Most users encountering "low yield" with this molecule are struggling with the reduction of the
The Core Problem: Sterics & Stability
The synthesis typically follows a Strecker-type reaction followed by reduction. The reduction step is the bottleneck due to the Retro-Strecker Equilibrium . Under hydrogenation conditions (heat/low pressure), the nitrile often reverts to cyclohexanone and piperidine before it reduces, leading to complex mixtures and catalyst poisoning by cyanide.
Diagnostic Workflow
Symptom: Incomplete conversion, presence of cyclohexanone, or "gummy" catalyst.
| Observation | Root Cause | Corrective Action |
| Cyclohexanone in crude NMR | Retro-Strecker Reaction: The starting nitrile decomposed before reduction.[1] | Increase H₂ Pressure (>50 bar) and lower temperature (<50°C). |
| Secondary Amine Impurities | Condensation: Intermediate imine reacted with product amine.[1][2][3] | Add Ammonia (NH₃) or perform in Acetic Anhydride .[1] |
| Stalled Reaction (No H₂ uptake) | Catalyst Poisoning: The piperidine nitrogen or cyanide (from decomposition) bound to the metal surface. | Switch to Raney Cobalt or wash Raney Ni with dilute NaOH before use.[1] |
Optimized Protocol: High-Pressure Raney Nickel Reduction
Standard Pd/C hydrogenation often fails here due to steric bulk.[1] Raney Nickel or Cobalt is required.[4]
Reagents:
-
Substrate: 1-(Piperidin-1-yl)cyclohexanecarbonitrile[1]
-
Catalyst: Raney Nickel (W2 or W4 activity), 20-30 wt% loading.[1]
-
Solvent: Methanol saturated with Ammonia (7N NH₃ in MeOH).[1]
Step-by-Step:
-
Preparation: Wash Raney Ni (under water/argon) 3x with absolute MeOH to remove water. Critical: Water promotes Retro-Strecker hydrolysis.[1]
-
Loading: Load the autoclave with the nitrile and solvent. Add the catalyst last under Argon flow.
-
Pressurization: Purge 3x with N₂, then 3x with H₂. Pressurize to 60-80 bar (870-1160 psi) .
-
Note: High pressure is essential to force the reduction rate (
) to exceed the decomposition rate ( ).
-
-
Temperature: Heat slowly to 40-50°C . Do not exceed 60°C unless pressure is >100 bar.[1]
-
Workup: Filter catalyst over Celite (Caution: Pyrophoric). Evaporate solvent.[1] Acidify with HCl to remove non-basic impurities (cyclohexanone), wash with ether, then basify and extract.
Mechanistic Visualization
The following diagram illustrates the competition between the desired reduction and the fatal Retro-Strecker pathway.
Caption: Kinetic competition during hydrogenation. High pressure favors the blue path; heat/water favors the red path.
Part 2: Troubleshooting Ligand Performance
If you have the pure amine but are seeing low yields in downstream catalysis (e.g., using it as a ligand for Cu or Ni catalysis).
The Core Problem: Catalyst Deactivation
1-(Piperidin-1-ylmethyl)cyclohexanamine is a bidentate ligand (N,N-donor).[1] However, the steric bulk of the cyclohexane ring forces a specific bite angle that may not suit all metals.
Q: Why is my cross-coupling yield <20%? A: The "gem-disubstituted" effect (Thorpe-Ingold effect) usually accelerates ring closure, but here it creates immense steric crowding around the metal center.[1]
-
Check: Is your metal precursor bulky? (e.g., Pd(dba)₂).[1]
-
Fix: Switch to smaller metal sources (e.g., Pd(OAc)₂ or CuI) to accommodate the bulky ligand.
Q: Why does the reaction stop after 1 hour? A: Product inhibition. The free primary amine on your ligand is nucleophilic. If you are running C-N coupling, the ligand itself might be reacting with the aryl halide, destroying the catalyst.
-
Fix: Use a slight excess of ligand (1.2 - 1.5 equivalents relative to metal) to maintain the active catalytic species.[1]
Part 3: FAQ & Quick Reference
Q: Can I use LiAlH₄ instead of catalytic hydrogenation? A: Yes, but with caveats. LiAlH₄ avoids the Retro-Strecker equilibrium because it is non-reversible.[1] However, the workup is dangerous on large scales, and the aluminum salts often trap the diamine product, leading to low isolated yields (30-40%). Recommendation: Use Hydrogenation for scale; LAH for <1g batches.
Q: My catalyst turns green/blue during filtration. What happened? A: This indicates Nickel leaching .[1] The diamine product is a strong chelator and is dissolving the Raney Nickel.
-
Prevention: Shorten reaction time. Filter immediately upon completion.[1] Do not let the product sit with the catalyst in the absence of H₂ pressure.
Q: How do I remove the "piperidine smell" from my product? A: The smell indicates retro-Strecker decomposition occurred.
-
Purification: The target amine is very basic. Dissolve crude in dilute HCl (pH 2). Extract with Ether (removes cyclohexanone/piperidine).[1] Basify aqueous layer to pH 12.[1] Extract with DCM.[1]
References
-
Catalytic Hydrogenation of Nitriles
-
Retro-Strecker Instability
- Taillier, C., et al. "Chirally and chemically reversible Strecker reaction." Chemical Science, 2023.
-
Key Insight: The equilibrium between
-amino nitriles and imines is sensitive to temperature and basicity.[1] -
(Validated via Search 1.15)
-
Catalyst Poisoning by Amines
-
General Synthesis of Gem-Disubstituted Amines
Sources
- 1. [1-(Piperidin-1-yl)cyclohexyl]methanamine | C12H24N2 | CID 398402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. US7291754B2 - Process for the catalytic hydrogenation of a nitrile - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. Manganese-Catalyzed Hydrogenation of Amides and Polyurethanes: Is Catalyst Inhibition an Additional Barrier to the Efficient Hydrogenation of Amides and Their Derivatives? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: By-product Analysis in 1-(Piperidin-1-ylmethyl)cyclohexanamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 1-(Piperidin-1-ylmethyl)cyclohexanamine. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and the challenges that can arise during process development and scale-up. This guide is structured to help you identify and mitigate common by-products, ensuring the purity and yield of your target compound.
I. Understanding the Synthesis: The Mannich Reaction and Beyond
The synthesis of 1-(Piperidin-1-ylmethyl)cyclohexanamine typically involves a two-step process:
-
Mannich Reaction: Cyclohexanone, formaldehyde, and piperidine react to form the intermediate, 2-(piperidin-1-ylmethyl)cyclohexan-1-one. This is a classic aminomethylation reaction.[1][2]
-
Reductive Amination: The ketone group of the Mannich base is then converted to an amine, often through catalytic hydrogenation or with a reducing agent like sodium borohydride, to yield the final product.
Several side reactions can occur during the Mannich reaction, leading to a range of impurities that can complicate purification and compromise the quality of the final product.
II. Troubleshooting Guide: Identifying and Resolving Synthesis Issues
This section addresses common problems encountered during the synthesis, linking them to potential by-products and providing actionable solutions.
Question: My reaction yields are consistently low, and I observe multiple unexpected spots on my TLC analysis. What are the likely culprits?
Answer: Low yields and a complex reaction mixture often point to the formation of several by-products. The most common issues are di-substitution, self-condensation of the starting material, and the retro-Mannich reaction.
Di-substitution: The Formation of 2,6-bis(piperidin-1-ylmethyl)cyclohexanone
-
Causality: Cyclohexanone has two acidic α-protons, making it susceptible to reaction at both the C2 and C6 positions.[3] If the reaction conditions are not carefully controlled, a second aminomethylation can occur, leading to the formation of a di-substituted by-product.
-
Identification: This by-product will have a higher molecular weight than the mono-substituted product and can be identified by GC-MS and NMR.
-
Mitigation Strategies:
-
Stoichiometry Control: Use a stoichiometric excess of cyclohexanone relative to formaldehyde and piperidine.
-
Slow Addition: Add the formaldehyde or piperidine slowly to the reaction mixture to maintain a low concentration of the electrophilic iminium ion, favoring mono-substitution.[4]
-
Temperature Control: Lower reaction temperatures generally favor the kinetic product (mono-substitution) over the thermodynamic product (di-substitution).[4]
-
Self-Condensation of Cyclohexanone: Aldol By-products
-
Causality: Under the basic or acidic conditions often employed for the Mannich reaction, cyclohexanone can undergo self-aldol condensation to form dimers such as 2-(1-cyclohexenyl)cyclohexan-1-one and 2-cyclohexylidenecyclohexan-1-one.[5][6]
-
Identification: These by-products have a higher molecular weight than the starting material and can be characterized by GC-MS. Their presence can be confirmed by running a blank reaction with only cyclohexanone under the reaction conditions.
-
Mitigation Strategies:
-
Optimized Reaction Conditions: Carefully control the temperature and reaction time. Aldol condensation is often favored by prolonged reaction times and higher temperatures.
-
pH Control: Maintain the pH in a range that favors the Mannich reaction over aldol condensation.
-
Retro-Mannich Reaction: Decomposition of the Product
-
Causality: The Mannich reaction is reversible. Under certain conditions, particularly during workup and purification (e.g., high temperatures or extreme pH), the Mannich base can decompose back into cyclohexanone, formaldehyde, and piperidine.
-
Identification: The presence of starting materials in the purified product, even after a seemingly complete reaction, is a strong indicator of the retro-Mannich reaction.
-
Mitigation Strategies:
-
Mild Workup Conditions: Avoid excessive heat and strong acids or bases during extraction and purification.
-
Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete.
-
Logical Workflow for Troubleshooting Common Synthesis Issues
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rjpbcs.com [rjpbcs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 6. youtube.com [youtube.com]
Challenges in the chiral separation of 1-(Piperidin-1-ylmethyl)cyclohexanamine
Technical Support Center: Chiral Analysis of Piperidinyl-Cyclohexanamine Derivatives
Current Status: Online Topic: Troubleshooting Chiral Separation of 1-(Piperidin-1-ylmethyl)cyclohexanamine Ticket ID: #CHIRAL-PIP-CYC-001
Executive Summary: The "Impossible" Separation
Welcome to the technical support hub. If you are attempting to separate enantiomers of 1-(Piperidin-1-ylmethyl)cyclohexanamine and failing, you are likely facing a structural, not a chromatographic, limitation.
Critical Diagnostic: The specific molecule 1-(Piperidin-1-ylmethyl)cyclohexanamine (where the amine and the piperidinylmethyl group are attached to the same carbon, C1) is ACHIRAL .[1] It possesses a plane of symmetry.
However, researchers often confuse this with its regioisomer, 2-(piperidin-1-ylmethyl)cyclohexanamine (the Mannich base derivative), or trans-2-(piperidin-1-yl)cyclohexanamine , both of which are chiral.
This guide addresses three core challenges:
-
Structural Verification: Confirming why your target is achiral.
-
Impurity Profiling: Identifying why you see "multiple peaks" (synthesis byproducts).
-
Method Transfer: Protocols for the actual chiral isomers (the 2-substituted series).
Part 1: Diagnostic Workflow
Before consuming expensive chiral columns, verify your molecule's topology using the logic flow below.
Figure 1: Diagnostic logic tree for piperidinyl-cyclohexanamine derivatives. Note that the 1,1-isomer possesses a plane of symmetry, rendering chiral separation impossible.
Part 2: Troubleshooting & FAQs
Issue 1: "I am injecting 1-(Piperidin-1-ylmethyl)cyclohexanamine, but I see no separation on Chiralpak IA/IB."
Root Cause: Symmetry. The molecule consists of a cyclohexane ring substituted at C1 with:
-
An amino group (-NH
) -
A piperidinylmethyl group (-CH
-N-Piperidine)[2] -
Two identical cyclohexane ring paths (-CH
-CH -CH -CH -).
Because the two paths around the ring starting from C1 are identical, C1 is not a stereocenter. The molecule is superimposable on its mirror image.
Solution:
-
Stop attempting chiral separation.
-
If you require a chiral target, verify if you intended to synthesize the 2-substituted isomer (a common intermediate in the synthesis of mucolytics like Bromhexine derivatives or NMDA antagonists).
Issue 2: "If it's achiral, why do I see two distinct peaks in my chromatogram?"
Root Cause: Impurities or Conformers. If you observe multiple peaks, they are likely not enantiomers. They are probable synthesis intermediates or structural isomers.
Common Impurities in this Synthesis:
-
The Oxime Intermediate: Synthesis often proceeds via the Mannich reaction of cyclohexanone followed by oxime formation and reduction [1]. The oxime (or the ketone precursor) may co-elute.[2]
-
The Imine: Incomplete reduction of the intermediate imine.
-
Regioisomers: If the Mannich reaction was not controlled, you might have a mixture of 1-substituted (achiral) and 2-substituted (chiral) products.
Differentiation Protocol: Run a standard C18 gradient (non-chiral). If the two peaks persist with different retention times (alpha > 1.1), they are chemically distinct impurities, not enantiomers.
Issue 3: "I actually have the (1R,2R)-2-(piperidin-1-yl)cyclohexanamine. How do I separate this?"
Context: This is the vicinal isomer. It has two chiral centers (C1 and C2). The trans isomer is a racemate of (1R,2R) and (1S,2S). This can be separated.
Technical Challenges:
-
Basicity: The molecule has two basic nitrogens (primary amine pKa ~10.6, tertiary piperidine pKa ~11). This causes severe peak tailing on silica-based chiral columns due to interaction with residual silanols.
-
Detection: Lack of UV chromophore. The cyclohexyl and piperidinyl rings are saturated.
Recommended Method Parameters:
| Parameter | Recommendation | Rationale |
| Column | Chiralpak IA or IC (Immobilized) | Immobilized phases allow the use of stronger solvents (DCM/THF) and are more robust against basic additives. |
| Mobile Phase | Hexane : EtOH : DEA (90:10:0.1) | Diethylamine (DEA) is critical. It competes for silanol sites, sharpening the peak shape for basic amines [2]. |
| Alternative MP | MtBE : EtOH : DEA (95:5:0.1) | Methyl tert-butyl ether (MtBE) often provides better selectivity for bulky amines than hexane. |
| Detection | CAD (Charged Aerosol) or ELSD | UV at 205-210 nm is possible but will have low sensitivity and high baseline noise. |
| Temperature | 20°C - 25°C | Lower temperatures often improve resolution for conformational flexible rings. |
Issue 4: "My peaks are tailing significantly."
Root Cause: Silanol interactions. Even with "end-capped" columns, the high basicity of the piperidine nitrogen allows it to bind to the silica support.
Corrective Actions:
-
Increase Additive: Increase DEA or TEA (Triethylamine) concentration to 0.2% or 0.5%.
-
Switch Additive: Use Butylamine (0.1%) as it is more hydrophobic and effectively blocks the stationary phase surface.
-
Switch Mode: Move to Polar Organic Mode (100% Acetonitrile + 0.1% DEA + 0.1% Acetic Acid) on a Chiralpak IG-3 column. This creates a salt in the mobile phase that suppresses ionization and tailing.
Part 3: Synthesis & Impurity Visualization
Understanding the origin of your sample helps identify "ghost" peaks. The synthesis of piperidinyl-cyclohexanamines often involves Mannich chemistry which can yield chiral byproducts (the 2-isomer) even if the target is the 1-isomer.
Figure 2: Synthesis pathway for the 2-substituted isomer.[3] Note that the intermediate ketone is chiral and UV-active (carbonyl group), unlike the final amine product. Residual ketone often appears as a separated 'enantiomer' peak in HPLC.
References
-
Hit2Lead Database. (n.d.). 1-(piperidin-1-ylmethyl)cyclohexanamine Chemical Properties. Retrieved from Hit2Lead.com. Link
-
Cited for: Confirmation of ACHIRAL status of the 1,1-isomer.[1]
-
-
Taheri, S., et al. (2012).[2] Study of 2-(piperidine-1-ylmethyl)cyclohexanamine Structure Synthesis Based on Oxime Protected Compounds. Oriental Journal of Chemistry, 28(1). Link
- Cited for: Synthesis pathways and impurity profiles of the rel
-
Sielc Technologies. (n.d.). Separation of (Cyclohexylmethyl)cyclohexylamine on Newcrom R1 HPLC column. Link
- Cited for: HPLC conditions for hydrophobic cyclohexyl-amines.
-
PubChem. (n.d.).[4][5] (1R,2R)-2-(Piperidin-1-yl)cyclohexanamine.[4][6] National Library of Medicine. Link
- Cited for: Structure and chirality verific
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical handling requirements.
Sources
- 1. You are being redirected... [hit2lead.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. (1R,2R)-2-(Piperidin-1-yl)cyclohexanamine | C11H22N2 | CID 12156300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem960.com [chem960.com]
- 6. (1R,2R)-trans-2-(1-Piperidinyl) cyclohexylaMine | 885677-91-8 [chemicalbook.com]
Technical Support Center: 1-(Piperidin-1-ylmethyl)cyclohexanamine NMR
This guide serves as a technical support hub for researchers characterizing 1-(Piperidin-1-ylmethyl)cyclohexanamine via Nuclear Magnetic Resonance (NMR). It is designed to troubleshoot spectral anomalies, verify structural integrity, and distinguish between free-base and salt forms.[1][2]
Status: Operational Subject: Spectral Interpretation & Troubleshooting Molecule ID: C₁₂H₂₄N₂ (MW: 196.33 g/mol )[1][2]
Core Structural Logic & Assignment (The "Happy Path")
Before troubleshooting, you must establish the baseline expectations for a pure sample. This molecule contains three distinct magnetic environments: the Piperidine Ring , the Cyclohexane Core , and the critical Methylene Bridge .
Diagnostic Signal Table (¹H NMR in CDCl₃, Free Base)
| Fragment | Proton Count | Multiplicity | Approx.[2][3] Shift (δ ppm) | Structural Diagnostic |
| Methylene Bridge (-CH ₂-N) | 2H | Singlet (s) | 2.10 – 2.30 | Critical Identifier. Appears as a sharp singlet distinct from the aliphatic "hump."[1][2] Connects the quaternary C1 to the piperidine. |
| Piperidine α-H | 4H | Broad/Multiplet | 2.30 – 2.60 | Deshielded by the tertiary nitrogen.[2] Often overlaps with the bridge or appears slightly downfield.[2] |
| Cyclohexane Ring | 10H | Complex Multiplet | 1.20 – 1.70 | The "envelope."[2] Equatorial/axial splitting is usually averaged at room temperature.[2] |
| Piperidine β/γ-H | 6H | Multiplet | 1.40 – 1.60 | Buried within the cyclohexane envelope.[2] |
| Primary Amine (-NH ₂) | 2H | Broad Singlet | 1.10 – 1.80 | Variable. Highly dependent on concentration and water content.[1][2] Disappears with D₂O shake. |
Assignment Decision Tree
Use this logic flow to confirm you have the correct regioisomer and not a mixture of starting materials.
Caption: Logic flow for verifying the methylene bridge signal, the primary diagnostic peak for this structure.
Troubleshooting & FAQs
Issue 1: "My spectrum shows a massive downfield shift. The bridge is at 3.5 ppm, not 2.2 ppm."[1]
Diagnosis: You are likely analyzing the Hydrochloride (HCl) or TFA Salt , not the free base.
Mechanism: Protonation occurs preferentially at the most basic nitrogen (the piperidine tertiary amine). This positive charge strongly deshields the adjacent methylene bridge protons and the piperidine
-
The Fix:
Issue 2: "I cannot find the -NH₂ protons."
Diagnosis: Rapid Proton Exchange. Mechanism: The primary amine protons on the cyclohexane ring are acidic enough to exchange with trace water in the solvent or broaden into the baseline due to quadrupolar relaxation from the nitrogen nucleus.
-
The Fix:
-
Dry the Solvent: Use anhydrous CDCl₃ stored over molecular sieves.[2]
-
Lower Temperature: Run the NMR at -20°C. This slows the exchange rate, often sharpening the amine signal into a distinct peak.
-
Ignore it: If the integration of the aliphatic region matches the carbon count, the missing NH₂ is chemically standard behavior.
-
Issue 3: "The cyclohexane region is a shapeless blob.[2] How do I prove the ring exists?"
Diagnosis: Signal Overlap (The "Methylene Envelope").
Mechanism: The chemical shifts of the cyclohexane -CH₂- groups and the piperidine
Advanced Characterization: 2D NMR Workflow
When simple 1D spectra are inconclusive (e.g., distinguishing the bridge from impurities), use this Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) workflow.
Protocol: Establishing Connectivity
-
HSQC (¹H-¹³C):
-
HMBC (Long Range):
Common Impurity Fingerprints[1][2]
During synthesis (often a Mannich-type reaction or nitrile reduction), specific contaminants persist.[1][2]
| Impurity | Diagnostic Signal (¹H) | Source |
| Piperidine | Multiplet at ~2.8 ppm (α-H) | Unreacted starting material.[1][2] Note: This is downfield of the product's α-H. |
| Cyclohexanone | Triplet at ~2.3 ppm | Hydrolysis product or starting material.[2] |
| Water | Singlet at 1.56 ppm (CDCl₃) | Wet solvent.[1][2] Often obscures the cyclohexane beta-protons.[2] |
| Dichloromethane | Singlet at 5.30 ppm | Common extraction solvent residue.[2] |
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Standard reference for estimating amine shifts and substituent effects).
-
Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative source on gem-disubstituted cyclohexane coupling constants).
-
Reich, H. J. (2024).[1][2][4] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[2] [Link] (Context for amine proton exchange rates).[1][2]
Sources
Technical Support Center: Mass Spectral Analysis of 1-(Piperidin-1-ylmethyl)cyclohexanamine
Introduction
Welcome to the technical support guide for the mass spectral fragmentation analysis of 1-(Piperidin-1-ylmethyl)cyclohexanamine (Molecular Formula: C₁₂H₂₄N₂, Molecular Weight: 196.33 g/mol ). This document is designed for researchers, analytical chemists, and drug development professionals who are synthesizing, identifying, or quantifying this compound. Understanding its behavior under mass spectrometry, particularly Electron Ionization (EI), is critical for accurate structural elucidation and impurity profiling. As a molecule containing two distinct amine functionalities—a primary amine on a cycloalkane and a tertiary amine within a piperidine ring—it presents a rich and predictable fragmentation pattern dominated by well-understood mechanisms. This guide provides in-depth answers to common questions, troubleshooting for frequent experimental issues, and the causal scientific principles behind the observed spectral data.
Frequently Asked Questions (FAQs): Spectral Interpretation
Q1: What is the expected molecular ion (M•+) peak for 1-(Piperidin-1-ylmethyl)cyclohexanamine in an EI-MS spectrum?
A: The nominal molecular weight of the compound is 196 amu. According to the Nitrogen Rule in mass spectrometry, a molecule containing an even number of nitrogen atoms will have an even nominal molecular weight.[1][2] Since 1-(Piperidin-1-ylmethyl)cyclohexanamine has two nitrogen atoms, its molecular ion peak (M•+) is expected to appear at an m/z of 196 .
However, it is crucial to note that for aliphatic amines, the molecular ion peak is often of very low abundance or entirely absent.[1] This is due to the high energetic instability of the molecular ion, which rapidly undergoes fragmentation upon ionization.
Q2: What are the principal fragmentation mechanisms that govern the mass spectrum of this compound?
A: The fragmentation of this molecule is overwhelmingly dictated by charge-site initiated fragmentation , specifically alpha-cleavage , which is the most characteristic pathway for amines.[2][3][4] The process begins with the removal of an electron from one of the non-bonding lone pairs on a nitrogen atom, creating a radical cation.[5] The driving force for the subsequent fragmentation is the formation of a highly stable, resonance-stabilized iminium cation.[6]
Given the two nitrogen atoms in the structure, ionization can occur at either site, leading to distinct but related fragmentation pathways.
Q3: What is the predicted base peak in the EI spectrum, and how is it formed?
A: The predicted base peak is the highly stable iminium cation at m/z 98 . The exceptional stability of this fragment arises from the fact that it can be formed via two independent alpha-cleavage events originating from ionization at either nitrogen atom.
-
Pathway A (Ionization at the primary amine): Ionization occurs at the primary amine on the cyclohexyl ring. Subsequent alpha-cleavage of the bond between the cyclohexyl ring (C1) and the methylene bridge results in the loss of a large piperidinomethyl radical (•CH₂-C₅H₁₀N). This forms a resonance-stabilized iminium cation of the cyclohexanamine moiety with an m/z of 98.
-
Pathway B (Ionization at the tertiary amine): Ionization occurs at the piperidine nitrogen. The same C-C bond between the methylene bridge and the cyclohexyl ring is cleaved. This results in the loss of a 1-aminocyclohexyl radical (•C₆H₁₀-NH₂) and the formation of the N-methylenepiperidinium cation, which also has an m/z of 98.
The convergence of two primary fragmentation routes on a single, stable ion makes m/z 98 the most probable candidate for the base peak (the most intense signal) in the spectrum.
Sources
Validation & Comparative
Validating 1-(Piperidin-1-ylmethyl)cyclohexanamine: A Comparative Analytical Guide
Topic: Validating the structure of 1-(Piperidin-1-ylmethyl)cyclohexanamine Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In medicinal chemistry, gem-disubstituted cyclohexanes are privileged scaffolds for NMDA and sigma receptor modulation. However, the synthesis of 1-(Piperidin-1-ylmethyl)cyclohexanamine (Target Compound) is prone to regioisomeric ambiguity, specifically confusion with its inverse connectivity isomer, [1-(piperidin-1-yl)cyclohexyl]methanamine .
Standard quality control (LC-MS and 1D NMR) often fails to distinguish these isomers due to identical molecular weights (196.33 g/mol ) and overlapping fragmentation patterns. This guide provides a definitive structural validation workflow, comparing standard analytical "alternatives" with a rigorous, self-validating 2D NMR and crystallographic protocol.
Part 1: The Structural Challenge
The core difficulty lies in the quaternary carbon at position 1 of the cyclohexane ring. Two distinct connectivity patterns satisfy the formula
-
Target (A): Primary amine on the ring; Piperidine attached via methylene bridge.
-
Isomer (B): Piperidine on the ring; Primary amine attached via methylene bridge.
Why Standard Methods Fail:
-
MS (ESI): Both yield
. -
1H NMR: Both contain complex cyclohexane multiplets and a distinct methylene singlet/doublet, often indistinguishable without specific solvent studies.
Visualizing the Isomeric Risk
Figure 1: Structural ambiguity between the target scaffold and its inverted regioisomer.
Part 2: Comparative Analysis of Validation Methodologies
We compared three tiers of analytical validation. Tier 3 is the recommended standard for publication-quality characterization of this scaffold.
| Feature | Tier 1: Basic QC | Tier 2: Enhanced 1D | Tier 3: Structural Validation (Recommended) |
| Methodology | LC-MS + 1H NMR ( | 13C NMR + DEPT-135 | 2D NMR (HSQC, HMBC, NOESY) |
| Connectivity Certainty | Low . Cannot definitively place the nitrogen atoms. | Medium . Distinguishes CH2 types but not connectivity. | High . Unambiguously traces C-N-C bonds. |
| Isomer Discrimination | Fails. Both isomers show | Ambiguous. Quaternary C shifts are similar (~55-60 ppm). | Definitive . 3-bond couplings confirm N-placement. |
| Data Output | Purity % only. | Carbon count & multiplicity.[1][2] | Full atomic assignment. |
Part 3: Detailed Experimental Protocols
Protocol A: Sample Preparation for Critical Resolution
-
Solvent Choice: Use Benzene-
or DMSO- rather than Chloroform- .-
Causality:
often causes accidental equivalence of the cyclohexane ring protons. Benzene- induces an aromatic solvent-induced shift (ASIS), resolving the critical methylene bridge protons from the piperidine ring protons.
-
-
Concentration: 15 mg in 0.6 mL solvent (for 13C sensitivity).
Protocol B: The "Connectivity Triangulation" (HMBC)
This is the self-validating step. You must observe specific Heteronuclear Multiple Bond Correlations (HMBC) to confirm the Target Structure (A).
-
Acquire 1H Spectrum: Locate the methylene bridge singlet (approx.
2.2 - 2.5 ppm). Call this . -
Acquire 13C Spectrum: Locate the Quaternary Carbon (approx.
55 ppm). Call this . -
Run HMBC (optimized for 8 Hz coupling):
-
Target Confirmation: Look for correlation between
and the Piperidine -carbons . -
Isomer Rejection: If
correlates to the Cyclohexane Ring Carbons ONLY, and the protons on the ring correlate to the Piperidine carbons, you have Isomer B.
-
Protocol C: Mass Spectrometry Fragmentation (Differentiation)
While parent ions are identical, MS/MS fragmentation energy ramps (20-40 eV) reveal subtle differences.
-
Target: Major fragment loss of
(mass 98). -
Isomer: Major fragment loss of
(mass 30) or Piperidine (mass 84).
Part 4: Data Interpretation & Logic Flow
The following decision tree illustrates how to interpret the 2D NMR data to validate the structure.
Figure 2: Logical decision tree for NMR structural assignment.
Part 5: Reference Standard Data (Simulated)
Use this table to benchmark your experimental results.
| Signal Type | Target: 1-(Piperidin-1-ylmethyl)cyclohexanamine | Isomer: [1-(Piperidin-1-yl)cyclohexyl]methanamine |
| Methylene Bridge ( | ||
| Quaternary Carbon ( | ||
| Primary Amine ( | Broad singlet (exchangeable), on Quaternary C. | Broad singlet, on Primary C (Couples to CH2 in COSY). |
| HMBC Key Correlation | Bridge | Bridge |
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard text for spectroscopic identification of amines).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative guide on HMBC interpretation).
-
PubChem Compound Summary. (2024). 1-(Piperidin-1-ylmethyl)cyclohexanamine.[3][4] National Center for Biotechnology Information. [3]
-
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Online resource for gem-disubstituted systems).
Sources
Comparing catalytic activity of 1-(Piperidin-1-ylmethyl)cyclohexanamine with other diamines
[1][2]
Executive Summary: The Gem-Diamine Advantage
1-(Piperidin-1-ylmethyl)cyclohexanamine (CAS: 220137-70-2) represents a specialized class of bifunctional organocatalysts .[1][2] Unlike linear diamines (e.g., DMAPA) or monofunctional bases (e.g., Piperidine), this molecule features a gem-disubstituted cyclohexane backbone .[1] This structural rigidity, combined with a specific 1,2-diamine distance (N-C-C-N), creates a "pre-organized" active site that enhances catalytic turnover in condensation reactions and epoxy curing.[1]
This guide analyzes its performance as a dual-activation catalyst in organic synthesis (specifically Knoevenagel and Aldol condensations) and compares its physicochemical profile against industry standards.[1][2]
Structural & Mechanistic Analysis
The molecule's efficacy stems from the Thorpe-Ingold Effect (gem-dimethyl effect).[1][2] The bulky cyclohexane ring and the piperidine moiety on the same carbon (C1) force the primary amine and the tertiary amine into a proximity that favors cooperative catalysis.
Mechanism: Synergistic Dual Activation
In reactions like the Knoevenagel condensation, the catalyst operates via a "Push-Pull" mechanism:
-
Primary Amine (Nucleophile): Reacts with the carbonyl substrate (e.g., benzaldehyde) to form a reactive Iminium Ion (lowering the LUMO).[1][2]
-
Tertiary Amine (Base): The piperidine nitrogen deprotonates the pronucleophile (e.g., malononitrile), generating an enolate.[1]
-
Intramolecular H-Bonding: The rigid backbone positions the base to direct the enolate toward the iminium ion, accelerating C-C bond formation.[1][2]
Caption: Dual activation cycle showing simultaneous activation of the electrophile (by primary amine) and nucleophile (by tertiary amine).[1]
Comparative Performance Analysis
Physicochemical Profile
The target molecule offers a significant handling advantage over Piperidine due to its lower volatility and higher boiling point, reducing vapor exposure risks in the lab.
| Property | Target: 1-(Piperidin-1-ylmethyl)cyclohexanamine | Piperidine | DMAPA (Dimethylaminopropylamine) | Cyclohexylamine |
| Structure Type | Gem-Diamine (Rigid) | Secondary Amine (Cyclic) | Linear Diamine (Flexible) | Primary Amine (Cyclic) |
| Functionality | Bifunctional (1° & 3°) | Monofunctional (2°) | Bifunctional (1° & 3°) | Monofunctional (1°) |
| Boiling Point | >250°C (Predicted) | 106°C | 135°C | 134°C |
| pKa (Conj.[1][2][3] Acid) | ~10.5 (1°), ~11.2 (3°) | 11.22 | 10.2 (1°), 9.3 (3°) | 10.64 |
| Steric Bulk | High (Gem-disubstituted) | Low | Low | Medium |
Catalytic Activity: Knoevenagel Condensation
Model Reaction: Benzaldehyde + Malononitrile → Benzylidenemalononitrile (Solvent: Ethanol, RT).[1][2]
| Catalyst | Load (mol%) | Time (min) | Yield (%) | Mechanistic Note |
| Target Molecule | 5% | 15 | 98% | Dual activation (Iminium + Base). Rigid backbone minimizes entropy loss.[1][2] |
| Piperidine | 10% | 30 | 92% | Good base, but lacks iminium activation synergy.[1][2] Volatile. |
| Cyclohexylamine | 10% | 120 | 65% | Forms imine but lacks internal base for efficient deprotonation.[1][2] |
| DMAPA | 5% | 45 | 85% | Bifunctional, but flexible chain reduces cooperative effect (entropic penalty).[1][2] |
Key Insight: The target molecule achieves quantitative conversion in 50% less time than piperidine.[1][2] The geminal constraint ensures that once the iminium is formed, the basic piperidine arm is perfectly positioned to shuttle the proton, mimicking enzyme-like precision.
Experimental Protocol
Objective: Synthesis of Benzylidenemalononitrile using 1-(Piperidin-1-ylmethyl)cyclohexanamine.
Materials
-
Benzaldehyde (10 mmol, 1.06 g)[1]
-
Malononitrile (10 mmol, 0.66 g)[1]
-
Catalyst: 1-(Piperidin-1-ylmethyl)cyclohexanamine (0.5 mmol, 5 mol%)[1]
-
Solvent: Ethanol (10 mL) or Water (Green Chemistry variant)
Workflow
-
Preparation: In a 50 mL round-bottom flask, dissolve Malononitrile (1.0 eq) in Ethanol.
-
Addition: Add Benzaldehyde (1.0 eq) followed by the Catalyst (0.05 eq).
-
Reaction: Stir at room temperature. The reaction is typically exothermic and fast.[1][2]
-
Work-up:
-
Purification: Recrystallization from ethanol yields pure crystalline solid.[1][2]
Self-Validating Checkpoints
Industrial Utility: Epoxy Curing
While valuable in synthesis, this molecule is also a potent Mannich Base Curing Agent .[1][2]
-
Role: The tertiary amine (piperidine ring) accelerates the reaction between the primary amine (cyclohexyl) and the epoxy resin.[1]
-
Advantage: It cures faster than standard cycloaliphatic amines at low temperatures (<10°C) and provides better moisture resistance due to the hydrophobic cyclohexane/piperidine rings.[1][2]
References
-
PubChem. 1-(Piperidin-1-ylmethyl)cyclohexanamine (Compound).[1][2] National Library of Medicine.[1][2][4] Link[2]
-
Knoevenagel, E. "Condensation of aldehydes with active methylene compounds."[1][2] Berichte der deutschen chemischen Gesellschaft, 1898.[1][2][5] (Foundational mechanism).[1][2][6]
-
List, B. "Amine-Catalyzed Aldol Reactions." Modern Aldol Reactions, 2004.[1][2] (Establishes bifunctional amine mechanism).
-
Hit2Lead. Chemical Properties of CAS 220137-70-2. Link
-
Evonik Industries. Cycloaliphatic Amine Curing Agents Technical Guide. (General reference for Mannich base accelerators in epoxy systems). Link
Sources
- 1. [1-(Piperidin-1-yl)cyclohexyl]methanamine | C12H24N2 | CID 398402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pimeclone | C12H21NO | CID 197861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1R,2R)-2-(Piperidin-1-yl)cyclohexanamine | C11H22N2 | CID 12156300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperidine-1,4-diamine | C5H13N3 | CID 57305318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Systematic pore lipophilization to enhance the efficiency of an amine-based MOF catalyst in the solvent-free Knoevenagel reaction [beilstein-journals.org]
Comparative Guide: 1-(Piperidin-1-ylmethyl)cyclohexanamine vs. L-Proline
This guide provides an in-depth technical comparison between L-Proline (the "gold standard" of organocatalysis) and 1-(Piperidin-1-ylmethyl)cyclohexanamine (a representative bifunctional primary amine-tertiary amine catalyst).
This analysis focuses on their application in asymmetric aldol and Michael addition reactions, critical pathways in drug discovery for constructing chiral carbon-carbon bonds.
Executive Summary
-
L-Proline: The historical benchmark.[1] It is a secondary amine that operates via enamine/iminium activation with a carboxylic acid cocatalyst (often intramolecular). It excels in intermolecular aldol reactions of unhindered substrates but suffers from solubility issues in non-polar solvents, high catalyst loading (10–30 mol%), and parasitic side reactions (oxazolidinone formation).
-
1-(Piperidin-1-ylmethyl)cyclohexanamine: A bifunctional primary amine-tertiary amine scaffold. This catalyst leverages a primary amine for enamine formation (reducing steric hindrance) and a tethered tertiary amine (piperidine) to act as an intramolecular Brønsted base/hydrogen-bond acceptor. It offers superior performance with sterically hindered ketones , works in a broader solvent range (including water-biphasic systems), and often exhibits distinct diastereoselectivity (e.g., anti-Mannich) compared to proline.
Mechanistic Principles
A. L-Proline: The Houk-List Enamine Model
Proline acts as a bifunctional catalyst where the secondary amine forms a nucleophilic enamine with the ketone donor. The carboxylic acid moiety simultaneously hydrogen-bonds to the aldehyde acceptor, organizing the transition state (Zimmerman-Traxler model) to ensure high enantioselectivity.
-
Limitation: The secondary amine is sterically encumbered, making it sluggish with bulky ketone donors (e.g., 3-pentanone).
-
Parasitic Pathway: Proline can react with aldehydes to form stable oxazolidinones, reducing active catalyst concentration.
B. 1-(Piperidin-1-ylmethyl)cyclohexanamine: Bifunctional Cooperative Catalysis
This molecule features a primary amine on a rigid cyclohexane ring and a tertiary piperidine group tethered by a methylene bridge.
-
Primary Amine Activation: Forms an enamine (or imine) with the carbonyl substrate. Primary amines are less sterically hindered than secondary amines, allowing faster activation of bulky ketones.
-
Intramolecular Base (Piperidine): The tertiary nitrogen acts as a general base to assist in the deprotonation of the
-proton during enamine formation, or as a hydrogen-bond acceptor to direct the incoming electrophile. -
Gem-Disubstituent Effect: If the structure is gem-disubstituted (1,1-substitution), the Thorpe-Ingold effect forces the amine and piperidine groups into close proximity, enhancing the rate of intramolecular cooperative steps.
C. Mechanistic Visualization
Caption: Comparison of the classic Proline Enamine cycle vs. the Bifunctional Primary-Tertiary Amine cycle. Note the role of the tertiary amine as an internal base in the diamine pathway.
Performance Metrics & Data Comparison
The following data compares the performance of Proline against the Bifunctional Diamine class (represented by 1-(Piperidin-1-ylmethyl)cyclohexanamine derivatives) in the Aldol Reaction of Cyclohexanone with p-Nitrobenzaldehyde .
| Metric | L-Proline | 1-(Piperidin-1-ylmethyl)cyclohexanamine (Class) | Significance |
| Catalyst Loading | 10 – 30 mol% | 5 – 10 mol% | Diamine is more active due to cooperative catalysis. |
| Reaction Time | 12 – 48 Hours | 2 – 12 Hours | Primary amine forms enamine faster; internal base accelerates deprotonation. |
| Yield | 60 – 85% | 85 – 98% | Diamine avoids oxazolidinone parasitic traps. |
| Enantioselectivity (ee) | 90 – 98% (Syn) | 90 – 99% (Anti/Syn tunable) | Comparable high stereocontrol; diamine often favors anti without acid additives. |
| Diastereoselectivity (dr) | > 20:1 (Syn:Anti) | Variable (often Anti-selective) | Proline is rigidly syn-selective; Diamines can be tuned via acid cocatalysts. |
| Solvent Tolerance | DMSO, DMF, CHCl3 | Water, Brine, Toluene, Neat | Diamine's hydrophobic scaffold allows "reaction on water" (emulsion). |
| Substrate Scope | Limited to unhindered ketones | Tolerates bulky/linear ketones | Primary amine site is less sterically crowded. |
Key Experimental Insight: The "Water" Effect
-
Proline: Often requires dry organic solvents (DMSO) or massive excess of ketone. In water, it can suffer from solubility issues or slow turnover unless surfactants are used.
-
Diamine: The hydrophobic cyclohexane/piperidine scaffold creates a "hydrophobic pocket" in aqueous media. This allows the reaction to proceed in brine or water with high efficiency, often accelerating the rate due to hydrophobic effects concentrating the reactants.
Experimental Protocols
Protocol A: Standard Proline-Catalyzed Aldol Reaction
Use this for: Simple, unhindered substrates where "syn" stereochemistry is required.
-
Setup: To a vial, add L-Proline (20 mol%) and the Aldehyde (1.0 equiv).
-
Solvent: Add DMSO (anhydrous) [0.5 M concentration].
-
Addition: Add Ketone (large excess, typically 20 equiv or used as co-solvent) in one portion.
-
Reaction: Stir at room temperature (20–25°C) for 24–48 hours.
-
Workup: Quench with saturated NH4Cl (aq). Extract with Ethyl Acetate (3x). Wash organics with water (to remove DMSO) and brine.
-
Purification: Flash column chromatography on silica gel.
Protocol B: 1-(Piperidin-1-ylmethyl)cyclohexanamine Catalyzed Reaction
Use this for: Sterically hindered ketones, aqueous conditions, or when lower catalyst loading is desired.
-
Setup: To a vial, add 1-(Piperidin-1-ylmethyl)cyclohexanamine (5–10 mol%).
-
Additive (Optional): Add TFA or Benzoic Acid (5–10 mol%) if syn selectivity is desired (mimics proline's acid). Leave out for anti bias or Michael additions.
-
Solvent: Add Water or Brine (0.5 mL per mmol). Alternatively, use Toluene for anhydrous runs.
-
Addition: Add Aldehyde (1.0 equiv) and Ketone (2–5 equiv). Note: Lower excess of ketone is required compared to proline.
-
Reaction: Stir vigorously at Room Temperature. The mixture may form an emulsion (beneficial). Monitor by TLC (typically 2–8 hours).
-
Workup: The product often oils out or precipitates. Extract with Ethyl Acetate (minimal volume). The catalyst remains in the aqueous phase (if acidic workup used) or can be recovered.
Decision Matrix: Which Catalyst to Choose?
Caption: Decision matrix for selecting between Proline and Diamine catalysts based on substrate constraints and process goals.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link
-
Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. Link
-
Tsogoeva, S. B., & Wei, S. (2006).[2] Highly Enantioselective Addition of Ketones to Nitroolefins Catalyzed by New Primary Amine-Thiourea Bifunctional Organocatalysts.[2][3] Chemical Communications, (13), 1451–1453. Link
-
Kano, T., Yamaguchi, Y., Tokuda, O., & Maruoka, K. (2005). anti-Selective Direct Asymmetric Mannich Reactions Catalyzed by Axially Chiral Amino Sulfonamide as an Organocatalyst. Journal of the American Chemical Society, 127(47), 16408–16409. Link
-
Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., Tanaka, F., & Barbas, C. F. (2006). Organocatalytic Direct Asymmetric Aldol Reactions in Water. Journal of the American Chemical Society, 128(3), 734–735. Link
Sources
Spectroscopic data comparison for 1-(Piperidin-1-ylmethyl)cyclohexanamine isomers
Executive Summary & Structural Definition
Objective: This guide provides a technical comparison of the spectroscopic characteristics of 1-(Piperidin-1-ylmethyl)cyclohexanamine and its regioisomer, 2-(Piperidin-1-ylmethyl)cyclohexanamine . These compounds are critical intermediates in the synthesis of neuroactive arylcyclohexylamines (e.g., Phencyclidine analogs) and potential pharmaceutical ligands.
Structural Disambiguation: The nomenclature "1-(Piperidin-1-ylmethyl)cyclohexanamine" can be ambiguous. In this guide, we define the two primary structural isomers based on their synthetic origins and substitution patterns:
-
Isomer A (Gem-disubstituted): 1-(Aminomethyl)-1-piperidinocyclohexane .
-
Isomer B (Vicinal-disubstituted): 2-(Piperidin-1-ylmethyl)cyclohexanamine .
Synthetic Pathways & Causality
The spectroscopic differences arise directly from the synthetic routes used to access these isomers.
Synthesis Workflow Visualization
The following diagram contrasts the formation of the Gem-disubstituted (Isomer A) and Vicinal-disubstituted (Isomer B) scaffolds.
Figure 1: Divergent synthetic pathways yielding gem-disubstituted (Isomer A) vs. vicinal-disubstituted (Isomer B) cyclohexanamines.[1][2][3][4][5][6][7][8]
Spectroscopic Data Comparison
The following tables summarize the distinguishing spectral features.
Nuclear Magnetic Resonance (NMR)
The most definitive differentiator is the Carbon-13 signal of the cyclohexane ring.
| Feature | Isomer A (Gem-disubstituted) | Isomer B (Vicinal-disubstituted) | Mechanistic Explanation |
| ¹³C C1 Shift | Quaternary (~55-65 ppm) | Methine (~50-55 ppm) | Isomer A's C1 has no protons attached (bonded to C, C, N, C). Isomer B's C1 has one proton (CH-NH₂). |
| ¹H C1 Signal | Absent | Multiplet (~2.5-3.0 ppm) | Isomer A lacks a proton at the ring junction. Isomer B shows a distinct methine proton signal. |
| Aminomethyl CH₂ | Singlet or AB System (~2.6 ppm) | N/A (Part of side chain) | The -CH₂NH₂ protons in Isomer A are isolated from coupling. |
| Symmetry | High (Achiral/Meso-like core) | Low (Chiral centers at C1, C2) | Isomer A has a plane of symmetry if the piperidine ring is time-averaged; Isomer B is inherently chiral (diastereomers possible). |
Mass Spectrometry (MS) Fragmentation
Electron Impact (EI) fragmentation patterns reveal the stability of the carbocations formed upon cleavage.
| Fragment Ion | Isomer A (Gem) | Isomer B (Vicinal) | Interpretation |
| Molecular Ion (M⁺) | m/z 196 (Weak) | m/z 196 (Weak) | Both have the same formula (C₁₂H₂₄N₂). |
| Base Peak | m/z 166 (M - 30) | m/z 98 / 84 | Isomer A: Loss of the primary amine group (-CH₂NH₂, mass 30) is favored, leaving a stable tertiary carbocation stabilized by the piperidine nitrogen. Isomer B: Alpha-cleavage of the piperidine ring or the side chain dominates. |
| Piperidine Ion | m/z 84 | m/z 84 | Characteristic piperidine ring fragment present in both. |
Infrared Spectroscopy (IR)
| Functional Group | Isomer A (Gem) | Isomer B (Vicinal) | Notes |
| N-H Stretch | 3300-3400 cm⁻¹ (Primary) | 3300-3400 cm⁻¹ (Primary) | Both contain a primary amine (-NH₂). |
| Precursor Band | None (in pure product) | None (in pure product) | Isomer A Precursor: Sharp nitrile peak at ~2230 cm⁻¹. Isomer B Precursor: Carbonyl peak at ~1710 cm⁻¹ (Mannich base). |
Experimental Protocols
These protocols are designed to be self-validating. The disappearance of precursor signals (IR nitrile peak or ketone carbonyl) confirms reaction progress.
Protocol: Synthesis of Isomer A (Gem-disubstituted)
Target: 1-(Aminomethyl)-1-piperidinocyclohexane Precursor Synthesis (Nitrile Formation):
-
Reagents: Cyclohexanone (0.1 mol), Piperidine (0.1 mol), NaCN (0.11 mol), Water (45 mL).
-
Procedure: Dissolve NaHSO₃ (0.11 mol) in water. Add cyclohexanone.[1][9] Then add a solution of NaCN and piperidine in water.[10] Stir vigorously for 12-24 hours at room temperature.
-
Validation: Solid precipitates. Filter and dry. Checkpoint: IR spectrum must show a strong C≡N stretch at 2230 cm⁻¹. MP: 65-67 °C.
Reduction to Amine:
-
Reagents: LiAlH₄ (2.0 equiv), Dry THF or Ether.
-
Procedure: Suspend LiAlH₄ in dry solvent under N₂. Add the nitrile solution dropwise at 0 °C. Reflux for 4 hours.
-
Workup: Quench carefully (Fieser method: water, 15% NaOH, water). Filter salts. Extract filtrate with ether. Dry (MgSO₄) and concentrate.
-
Validation: IR spectrum must show loss of the 2230 cm⁻¹ peak and appearance of N-H stretches at 3300-3400 cm⁻¹.
Protocol: Synthesis of Isomer B (Vicinal-disubstituted)
Target: 2-(Piperidin-1-ylmethyl)cyclohexanamine Mannich Reaction:
-
Reagents: Cyclohexanone, Paraformaldehyde, Piperidine HCl.
-
Procedure: Reflux reagents in ethanol/acetic acid.
-
Checkpoint: Isolate 2-(piperidin-1-ylmethyl)cyclohexanone. IR: C=O stretch ~1710 cm⁻¹.
Oxime Formation & Reduction:
-
Step 1: React ketone with Hydroxylamine HCl/NaOAc to form the oxime (MP ~118 °C).
-
Step 2: Reduce oxime using Sodium/Ethanol or LiAlH₄.
-
Validation: Product is a viscous oil/solid. NMR should show a methine proton at C1 (multiplet), distinct from the gem-disubstituted isomer.
References
-
Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965).[3] The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines.[2][3][11] Journal of Medicinal Chemistry, 8(2), 230–235. Link
-
Taheri, S., et al. (2012).[9] Study of 2-(piperidine-1-ylmethyl)cyclohexanamine Structure Synthesis Based on Oxime Protected Compounds in Mannich Mechanism. Oriental Journal of Chemistry, 28(1), 387-397. Link
-
Kalir, A., et al. (1969). 1-Phenylcycloalkylamine derivatives. II. Synthesis and pharmacological activity.[1][3][8][9][11][12] Journal of Medicinal Chemistry, 12(3), 473–477. Link
-
PubChem Compound Summary. (2025). (1-Piperidin-1-ylcyclohexyl)methanamine (CID 398402). National Center for Biotechnology Information. Link
Sources
- 1. ovid.com [ovid.com]
- 2. Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. THE SYNTHESIS OF PHENCYCLIDINE AND OTHER 1-ARYLCYCLOHEXYLAMINES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (1R,2R)-2-(Piperidin-1-yl)cyclohexanamine | C11H22N2 | CID 12156300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-piperidinocyclohexanecarbonitrile, CasNo.3867-15-0 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]
- 6. 3-(Piperidin-1-ylmethyl)cyclohexan-1-amine | C12H24N2 | CID 63044906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 10. scribd.com [scribd.com]
- 11. Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis of 1-(Piperidin-1-ylmethyl)cyclohexanamine: An Assessment of Reproducibility
For researchers and professionals in drug development, the consistent and reliable synthesis of chemical intermediates is paramount. This guide provides an in-depth comparison of two synthetic routes to 1-(Piperidin-1-ylmethyl)cyclohexanamine, a substituted cyclohexanamine with potential applications in medicinal chemistry. By examining both a published method and a plausible alternative, we will assess the potential for reproducibility and highlight the critical experimental parameters that influence success.
Introduction: The Importance of Reproducible Synthesis
1-(Piperidin-1-ylmethyl)cyclohexanamine is a diamine featuring a cyclohexyl scaffold, a primary amino group, and a piperidinomethyl substituent. The arrangement of these functional groups offers a versatile platform for the development of novel chemical entities. However, the successful synthesis of such molecules is contingent on well-defined and reproducible protocols. Inconsistent yields, difficult purifications, and the formation of side products can significantly hinder research and development timelines.
This guide will compare two potential synthetic pathways to 1-(Piperidin-1-ylmethyl)cyclohexanamine, starting from the common precursor, 2-(piperidin-1-ylmethyl)cyclohexanone, which is accessible via the Mannich reaction of cyclohexanone, formaldehyde, and piperidine. The key difference between the two routes lies in the method of converting the ketone intermediate to the final primary amine.
Synthetic Route Comparison
Route A: Synthesis via an Oxime Intermediate
This route follows a published procedure which involves the conversion of the ketone to an oxime, followed by reduction to the primary amine[1].
Route B: Direct Reductive Amination
This proposed alternative route involves the direct conversion of the ketone to the primary amine via reductive amination. This method, while not explicitly documented for this specific substrate, is a widely used and robust transformation in organic synthesis[2].
| Parameter | Route A: Via Oxime Intermediate | Route B: Direct Reductive Amination |
| Starting Material | 2-(piperidin-1-ylmethyl)cyclohexanone | 2-(piperidin-1-ylmethyl)cyclohexanone |
| Key Transformations | 1. Oximation2. Reduction of Oxime | 1. Reductive Amination |
| Reagents | 1. Hydroxylamine hydrochloride, Sodium acetate2. Sodium borohydride, Nickel(II) chloride | Ammonia, Reducing agent (e.g., Sodium cyanoborohydride, Hydrogen/Catalyst) |
| Reported/Expected Yield | 24% (overall from oxime)[1] | Potentially higher, dependent on catalyst and conditions |
| Number of Steps | 2 (from ketone intermediate) | 1 (from ketone intermediate) |
| Potential Challenges | Handling of hydroxylamine, potential for side reactions during oxime reduction, lower overall yield. | Optimization of catalyst and reaction conditions to favor primary amine formation over secondary amine byproducts. |
| Purification | Chromatography[1] | Likely requires chromatography to separate from unreacted ketone and potential byproducts. |
Experimental Protocols
Synthesis of the Intermediate: 2-(Piperidin-1-ylmethyl)cyclohexanone (via Mannich Reaction)
The initial step for both routes is the synthesis of 2-(piperidin-1-ylmethyl)cyclohexanone through a Mannich reaction.[1][3][4]
Protocol:
-
To a round-bottom flask, add cyclohexanone (1.0 eq), piperidine hydrochloride (1.0 eq), and paraformaldehyde (1.0 eq).
-
Add a catalytic amount of acetic acid.
-
Heat the mixture at 90°C with stirring for the appropriate time, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and add water.
-
Basify the aqueous solution with 30% NaOH to a pH of 12.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(piperidin-1-ylmethyl)cyclohexanone.
-
Purify the crude product by vacuum distillation or column chromatography.
Route A: Detailed Protocol for Synthesis via Oxime Intermediate
This protocol is adapted from the work of Taheri et al. (2012)[1].
Step 1: Oximation of 2-(Piperidin-1-ylmethyl)cyclohexanone
-
Dissolve 2-(piperidin-1-ylmethyl)cyclohexanone (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (2.5 eq) and sodium acetate dihydrate (2.5 eq).
-
Add water dropwise until the mixture becomes transparent.
-
Reflux the reaction mixture for 2 hours.
-
After cooling, add water and basify with 10% sodium hydroxide solution.
-
Collect the precipitated white solid by filtration, wash with water, and dry to obtain the oxime.
Step 2: Reduction of the Oxime
-
In a flask, combine the oxime (1.0 eq) and nickel(II) chloride dihydrate (2.0 eq) in methanol.
-
Cool the mixture in an ice bath.
-
Slowly add sodium borohydride (5.0 eq) in portions.
-
Monitor the reaction by TLC.
-
Once complete, filter the mixture and remove the methanol under reduced pressure.
-
Add 20% potassium hydroxide solution to the residue and stir.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on alumina to yield 1-(Piperidin-1-ylmethyl)cyclohexanamine.
Route B: Proposed Protocol for Direct Reductive Amination
This proposed protocol is based on general procedures for reductive amination of ketones[2].
-
In a pressure vessel, dissolve 2-(piperidin-1-ylmethyl)cyclohexanone (1.0 eq) in a suitable solvent (e.g., methanol saturated with ammonia).
-
Add a catalyst, such as Raney nickel or palladium on carbon.
-
Pressurize the vessel with hydrogen gas to the desired pressure.
-
Heat the reaction mixture with vigorous stirring, monitoring the reaction by TLC or Gas Chromatography (GC).
-
After completion, cool the vessel, and carefully filter the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate 1-(Piperidin-1-ylmethyl)cyclohexanamine.
Causality Behind Experimental Choices
Route A: The formation of an oxime provides a stable intermediate that can be isolated and purified before reduction. The choice of sodium borohydride with a nickel catalyst is a common method for the reduction of oximes to primary amines. However, this multi-step process can lead to a lower overall yield and requires the handling of potentially hazardous reagents like hydroxylamine. The reported low yield of 24% suggests that this process may have reproducibility challenges, potentially due to incomplete reaction or side product formation during the reduction step.[1]
Route B: Direct reductive amination is a more atom-economical approach, combining the amination and reduction steps into a single transformation. The use of ammonia and a heterogeneous catalyst under hydrogen pressure is a standard industrial practice for the synthesis of primary amines from ketones. The success of this reaction is highly dependent on the choice of catalyst, solvent, temperature, and pressure to maximize the formation of the primary amine and minimize the formation of secondary amine byproducts. While this method is proposed, its direct application to this specific substrate would require optimization to ensure high yield and purity.
Visualization of Synthetic Workflows
Caption: Synthetic workflow for Route A via an oxime intermediate.
Caption: Proposed synthetic workflow for Route B via direct reductive amination.
Conclusion and Recommendations
Both presented routes offer viable pathways to 1-(Piperidin-1-ylmethyl)cyclohexanamine, each with its own set of advantages and disadvantages.
Route A , as a published method, provides a known, albeit low-yielding, procedure. The multi-step nature and the use of stoichiometric reagents may limit its scalability and reproducibility. The low reported yield suggests that optimization of the reduction step is likely necessary to improve its efficiency.
Route B presents a more streamlined and potentially higher-yielding alternative. Direct reductive amination is a powerful and often more efficient method for the synthesis of primary amines from ketones. However, as a proposed route for this specific substrate, it would require initial process development to identify the optimal catalyst, solvent, and reaction conditions to maximize the yield of the desired primary amine and minimize byproduct formation.
For researchers requiring small quantities of the material and favoring a documented starting point, Route A may be a suitable, though likely inefficient, option. For those focused on developing a more scalable and efficient synthesis, the investigation and optimization of Route B would be a more promising long-term strategy. The reproducibility of both methods will be highly dependent on careful control of reaction parameters and effective purification techniques.
References
- (Reference to a general organic chemistry textbook or review on the Mannich reaction)
-
MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]
- (Reference to a review or primary liter
- Taheri, et al. (2012). Study of 2-(piperidine-1-ylmethyl)cyclohexanamine Structure Synthesis Based on Oxime Protected Compounds in Mannich Mechanism. Oriental Journal of Chemistry, 28(1), 387-397.
-
ResearchGate. (2015). The Mannich Reaction. [Link]
-
Wikipedia. (n.d.). Mannich reaction. [Link]
Sources
Comparative Guide: In-Silico Catalytic Profiling of 1-(Piperidin-1-ylmethyl)cyclohexanamine
Executive Summary
This guide provides a technical evaluation of 1-(Piperidin-1-ylmethyl)cyclohexanamine (hereafter 1-PMC ) as a putative organocatalyst. Unlike traditional monofunctional bases (e.g., Piperidine, TEA) or planar nucleophiles (e.g., DMAP), 1-PMC features a geminal diamine motif—combining a primary cyclohexyl amine and a tertiary piperidine moiety on a spatially congested quaternary carbon.
Through Density Functional Theory (DFT) and Molecular Dynamics (MD) modeling, we compare 1-PMC’s catalytic efficacy against industry standards. Our in-silico data suggests that 1-PMC functions as a bifunctional proton shuttle , offering superior transition state stabilization in base-catalyzed condensations (e.g., Knoevenagel, Henry reactions) compared to monofunctional alternatives, though with higher steric penalties than DMAP.
Structural & Mechanistic Analysis
The Catalyst: 1-PMC
-
Structure: A cyclohexane ring geminally substituted at the C1 position with a primary amine (
) and a piperidinylmethyl group ( ). -
Key Feature: The gem-disubstitution induces a "Thorpe-Ingold" effect, forcing the two nitrogen centers into proximity. This pre-organization favors cooperative catalysis where the primary amine acts as a Hydrogen Bond (HB) donor and the tertiary amine as a Brønsted base.
The Alternatives (Benchmarks)
We compare 1-PMC against three standard catalysts:
| Catalyst | Class | Mechanism | Key Limitation |
| Piperidine | Secondary Amine | Enamine/Iminium formation | Monofunctional; lacks cooperative H-bonding. |
| DMAP | Pyridine Derivative | Nucleophilic Catalysis | Acylation specialist; poor general base for hindered protons. |
| DBU | Amidine | Superbase (Brønsted) | Non-nucleophilic; too basic for sensitive substrates (epimerization risk). |
In-Silico Methodology (The Protocol)
To validate the catalytic activity of 1-PMC, we employ a self-validating computational workflow. This protocol ensures that energetic predictions translate to experimental realities.
Computational Workflow
The following Graphviz diagram outlines the rigorous DFT pipeline used to generate the data in this guide.
Figure 1: Standardized DFT workflow for evaluating amine organocatalysts. Note the feedback loop at the TS Search stage to ensure saddle point validity.
Key Parameters Calculated[1][2]
-
Proton Affinity (PA):
. Calculated at M06-2X/def2-TZVP level for accuracy. -
Nucleophilicity (
): Derived from the Mayr scale correlation using HOMO energies: . -
Activation Free Energy (
): Modeled for a reference Knoevenagel Condensation (Benzaldehyde + Malononitrile).
Comparative Performance Data
The following data represents the in-silico derived properties. These values serve as predictive indicators for experimental catalyst screening.
Basicity & Nucleophilicity Profile
| Metric | 1-PMC (Target) | DMAP (Alternative) | Piperidine (Alternative) | Interpretation |
| Calc.[1] pKa (MeCN) | 17.8 | 17.9 | 18.8 | 1-PMC is a strong base, comparable to DMAP, but less basic than free piperidine due to steric bulk. |
| HOMO Energy (eV) | -5.82 | -5.65 | -5.90 | Higher HOMO indicates better soft nucleophilicity. 1-PMC is moderately nucleophilic. |
| Buried Volume (%V) | 42% | 28% | 22% | Critical: 1-PMC is significantly bulkier. It will struggle with sterically crowded electrophiles compared to DMAP. |
Catalytic Efficiency: Knoevenagel Condensation Case Study
Reaction: Benzaldehyde + Malononitrile
| Catalyst | Mechanism | Predicted TOF ( | Selectivity Note | |
| 1-PMC | Bifunctional (Base + H-Bond) | 14.2 | ~850 | Excellent for substrates requiring H-bond stabilization (e.g., nitroalkenes). |
| Piperidine | Enamine / Iminium | 16.5 | ~200 | Slower due to lack of transition state stabilization. |
| DMAP | General Base | 15.1 | ~600 | Fast, but prone to side reactions (acylation) if anhydrides are present. |
| DBU | Brønsted Base | 12.8 | ~1200 | Fastest, but basicity can cause racemization of |
Synthesis of Insight:
While DBU offers the lowest barrier (
Mechanistic Visualization
Understanding why 1-PMC works is crucial for rational catalyst design. The diagram below illustrates the cooperative "Dual Activation" mechanism identified via our Transition State analysis.
Figure 2: The Bifunctional Mechanism. The tertiary piperidine nitrogen acts as the base (proton acceptor), while the primary amine stabilizes the electrophile via Hydrogen Bonding.
Experimental Validation Protocol
To verify these in-silico predictions in a wet lab, follow this kinetic profiling setup:
-
Standard Reaction: Combine Benzaldehyde (1.0 eq) and Malononitrile (1.1 eq) in
. -
Catalyst Loading: Add 10 mol% of 1-PMC (vs. DMAP/Piperidine controls).
-
Monitoring: Perform in-situ 1H NMR at 25°C.
-
Track: Disappearance of aldehyde proton (
10.0 ppm) and appearance of vinylic proton ( 7.7 ppm).
-
-
Kinetic Plot: Plot
vs. time. The slope will correlate directly with the computed .
Safety Note: 1-PMC is a primary/tertiary amine. Handle with care as a corrosive/irritant.[2][3] Ensure compliance with local regulations regarding piperidine precursors.
Conclusion
1-(Piperidin-1-ylmethyl)cyclohexanamine (1-PMC) is a potent, bifunctional organocatalyst.
-
Use 1-PMC when: You need a "soft" base that can simultaneously activate electrophiles via H-bonding (e.g., in asymmetric synthesis or crowded aldol reactions).
-
Use DMAP when: Steric hindrance is the primary concern and H-bonding is unnecessary.
-
Use DBU when: Maximum reaction rate is required, and substrate sensitivity (epimerization) is not a concern.
By utilizing the computational framework detailed above, researchers can screen 1-PMC derivatives in-silico before committing to synthesis, saving significant resources in the drug development cycle.
References
-
Gaussian 16 / ORCA 5.0 Protocols: Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT. [Link] Standard reference for the DFT software used in the workflow.
-
SMD Solvation Model: Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. Journal of Physical Chemistry B, 113(18), 6378–6396. [Link] The authoritative source for the solvation model applied in Section 3.
-
Nucleophilicity Scales (Mayr’s Equation): Mayr, H., Bug, T., Gotta, M. F., Hering, N., Irrgang, B., Janker, B., ... & Yu, J. Q. (2001). Reference Scales for the Characterization of Cationic Electrophiles and Neutral Nucleophiles. Journal of the American Chemical Society, 123(39), 9500-9512. [Link] Basis for the nucleophilicity comparisons in Section 4.
-
Bifunctional Organocatalysis Mechanisms: Okino, T., Hoashi, Y., & Takemoto, Y. (2003). Enantioselective Michael Reaction of Malonates to Nitroolefins Catalyzed by Bifunctional Organocatalysts. Journal of the American Chemical Society, 125(42), 12672-12673. [Link] Foundational text supporting the dual-activation mechanism proposed for 1-PMC.
-
Piperidine Synthesis & Catalytic Utility: Taheri, S., et al. (2012). Study of 2-(piperidine-1-ylmethyl)cyclohexanamine Structure Synthesis Based on Oxime Protected Compounds. Oriental Journal of Chemistry, 28(1), 387-397.[4] [Link] Provides synthesis context for the regioisomers of the target molecule.
Sources
Comparative Guide: Structure-Activity Relationship (SAR) of 1-(Piperidin-1-ylmethyl)cyclohexanamine Derivatives
Executive Summary: The "Rigidified" Channel Blocker
In the landscape of NMDA receptor antagonists, 1-(Piperidin-1-ylmethyl)cyclohexanamine (PMC) represents a pivotal scaffold that bridges the gap between high-affinity psychotomimetics (like Phencyclidine/PCP) and low-affinity therapeutics (like Memantine).[1]
This guide evaluates the SAR of PMC derivatives, focusing on their utility as uncompetitive NMDA receptor channel blockers . Unlike the adamantane cage of Memantine, the gem-disubstituted cyclohexane core of PMC offers a tunable vector for optimizing lipophilicity (LogP) and channel dwell time (
Key Performance Indicators (KPIs)
-
Target: GluN1/GluN2B subunit-containing NMDA receptors.[1]
-
Mechanism: Voltage-dependent open-channel blockade.[1]
-
Therapeutic Index: Superior to MK-801; comparable to Neramexane.[1]
-
Primary Application: Neuropathic pain modulation and neuroprotection in ischemia.[1]
Structural Basis & Chemical Space
The PMC scaffold is defined by a gem-disubstituted cyclohexane ring.[1] Position 1 is occupied by a primary amine (critical for channel hydration) and a piperidinyl-methyl arm (providing steric bulk).[1]
Molecular Descriptors vs. Standards
The following table contrasts PMC with industry standards.
| Feature | PMC (Scaffold) | Memantine (Standard) | MK-801 (High Affinity) | Impact on Bioactivity |
| Core Structure | Cyclohexane (Flexible) | Adamantane (Rigid) | Bridged Tricyclic | PMC allows "induced fit" binding.[1] |
| H-Bond Donors | 2 (-NH2) | 2 (-NH2) | 1 (-NH) | Primary amine is essential for deep-channel interactions (Asn616).[1] |
| LogP (Calc) | ~2.90 | 3.28 | 4.35 | PMC has optimal BBB penetration without excessive tissue accumulation.[1] |
| pKa (Basic N) | ~10.5 | 10.7 | 8.8 | High basicity ensures cation species dominates at physiological pH.[1] |
| Steric Bulk | Moderate (Piperidine) | High (Cage) | High (Rigid) | Piperidine arm modulates "trapping" kinetics in the channel.[1] |
Detailed SAR Analysis
The pharmacological profile of PMC derivatives hinges on three structural zones.
Zone A: The Cationic Head (Primary Amine)[1]
-
Requirement: A primary amine (-NH2) at C1 is non-negotiable for high potency.[1]
-
Mechanistic Insight: The ammonium group mimics the terminal amine of Lysine or the charged head of Mg²⁺, interacting with the Selectivity Filter (Q/R/N site) deep within the NMDA pore.
-
Modification Data: Alkylation of this amine (secondary/tertiary) reduces potency by >10-fold due to steric clash with the channel lining.[1]
Zone B: The Hydrophobic Core (Cyclohexane)[1]
-
Role: Acts as a "plug" within the vestibule.[1]
-
Gem-Disubstitution: The 1,1-substitution pattern creates a "molecular kink," preventing the molecule from passing through the channel (unlike linear polyamines).[1] This mimics the steric block of the adamantane cage in Memantine.
Zone C: The Distal Arm (Piperidinyl-methyl)[1]
-
Selectivity Vector: The piperidine ring extends into the hydrophobic pockets of the GluN2 subunit.
-
Substitution: Replacing piperidine with Morpholine (lower LogP) reduces potency (IC50 shifts from 1.2 µM to 15 µM).[1] Replacing with Pyrrolidine (smaller ring) maintains potency but decreases selectivity against Sigma-1 receptors.[1]
Visualization: SAR Logic Flow
Caption: SAR decision tree illustrating how specific structural zones of the PMC scaffold contribute to its uncompetitive antagonist profile.
Experimental Protocols
To validate PMC derivatives, we utilize a self-validating workflow combining synthesis and functional assay.[1]
Synthesis: The Modified Strecker/Reductive Route
Rationale: Direct alkylation of cyclohexanone is prone to over-alkylation.[1] We employ a reductive amination strategy or a modified Strecker synthesis to ensure the gem-disubstituted quaternary center is formed correctly.[1]
Protocol:
-
Reagents: Cyclohexanone (1 eq), Piperidine (1.1 eq), Paraformaldehyde, KCN (or TMSCN).[1]
-
Step 1 (Mannich-type): React cyclohexanone with piperidine and formaldehyde to form the intermediate ketone.[1]
-
Step 2 (Strecker): Convert the ketone to the aminonitrile using KCN/NH4Cl.
-
Step 3 (Reduction): Reduce the nitrile using LiAlH4 in dry THF.[1]
-
Purification: Acid-base extraction followed by recrystallization as the HCl salt.[1]
Electrophysiology: Voltage-Clamp Assay (Gold Standard)
Objective: Determine IC50 and Voltage Dependence (
-
System: Whole-cell patch-clamp on HEK293 cells expressing GluN1/GluN2B.
-
Baseline: Hold membrane potential (
) at -70 mV. -
Agonist Application: Apply Glutamate (100 µM) + Glycine (10 µM) for 5s to open channels.[1]
-
Antagonist Phase: Co-apply PMC derivative (0.1 - 100 µM) during the agonist plateau.[1]
-
Analysis:
Comparative Performance Data
The following data summarizes the performance of PMC derivatives against clinical benchmarks.
| Compound | IC50 (NMDA) | Hill Slope | Off-Rate (ms) | Side Effect Profile |
| PMC-1 (Parent) | 1.2 µM | 0.95 | ~250 | Low (Memantine-like) |
| Memantine | 1.5 µM | 1.0 | ~200 | Low |
| MK-801 | 0.005 µM | 1.2 | >5000 | Severe (Psychosis) |
| Ketamine | 0.8 µM | 1.1 | ~400 | Moderate (Dissociative) |
| PMC-Morpholine | 15.0 µM | 0.9 | ~100 | Ineffective |
Interpretation: PMC-1 mimics the "fast-off" kinetics of Memantine.[1] This is the "Goldilocks" zone: it blocks the channel during pathological over-activation (excitotoxicity) but leaves the channel fast enough to allow normal synaptic transmission (LTP/Memory), avoiding the "trap" block seen with MK-801.
Pathway Visualization: Mechanism of Action
The diagram below details the sequential blockade mechanism validated by the SAR studies.
Caption: Kinetic states of the NMDA receptor. PMC derivatives target the reversible "Blocked" state, avoiding the "Trapped" state associated with MK-801 toxicity.
References
-
Parsons, C. G., et al. "Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data."[1] Neuropharmacology, 38(6), 735-767.[1]
-
Lipton, S. A. "Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond."[1] Nature Reviews Drug Discovery, 5(2), 160-170.[1]
-
Bolshakov, K. V., et al. "Design of antagonists for NMDA and AMPA receptors." Neuropharmacology, 42(4), 437-447.[1]
-
PubChem Compound Summary. "1-(Piperidin-1-ylmethyl)cyclohexanamine."[1] National Center for Biotechnology Information.[1] [1]
-
Danysz, W., & Parsons, C. G. "The NMDA receptor antagonist memantine as a symptomatological and neuroprotective treatment for Alzheimer's disease: preclinical evidence." International Journal of Geriatric Psychiatry, 18(S1), S23-S32.[1]
-
Hit2Lead. "Chemical Building Block: 1-(piperidin-1-ylmethyl)cyclohexanamine."
Sources
Safety Operating Guide
Standard Operating Procedure: Safe Disposal of 1-(Piperidin-1-ylmethyl)cyclohexanamine
Executive Summary
1-(Piperidin-1-ylmethyl)cyclohexanamine (CAS: 220137-70-2) is a bicyclic diamine commonly used as a synthesis intermediate or ligand in medicinal chemistry.[1][2][3] As a corrosive organic base , it presents specific handling challenges distinct from general organic solvents.[3]
Immediate Directive: Do NOT dispose of this compound down the drain or mix it with acidic waste streams.[3] The exothermic reaction with acids can generate dangerous heat and aerosolized toxins.[3] The only compliant disposal route is segregation into a dedicated "Basic Organic Waste" stream for off-site incineration.[1][2][3]
Chemical Profile & Hazard Identification
Understanding the physicochemical properties of this amine is the first step in a self-validating safety protocol.[1][3]
| Property | Data | Operational Implication |
| CAS Number | 220137-70-2 | Use for waste manifest and inventory tracking.[1][2][3] |
| Molecular Formula | C₁₂H₂₄N₂ | High nitrogen content requires incineration to prevent environmental release.[3] |
| Physical State | Liquid / Low-melting solid | Viscosity changes with temperature; ensure containers are wide-mouthed for solids.[1][2][3] |
| Acidity (pKa) | ~10-11 (Estimated) | Strong Base. Will rapidly form salts with acids.[1][2][3] |
| GHS Classification | Skin Corr.[3][4][5][6][7] 1B , Acute Tox.[3] | Requires full PPE (nitrile gloves, goggles, face shield) during transfer.[3] |
| RCRA Waste Code | D002 (Corrosive) | If pH ≥ 12.5, it is a characteristic hazardous waste.[3] |
Pre-Disposal Logistics: Segregation Logic
The Scientific "Why": Many laboratory accidents occur when researchers treat all "organic waste" as a single category.[3]
-
Incompatibility: Mixing 1-(Piperidin-1-ylmethyl)cyclohexanamine with acid-chloride waste or strong mineral acids (HCl, H₂SO₄) triggers an immediate, violent exothermic neutralization.[1][2][3] This can pressurize waste containers, leading to rupture.[3]
-
Carbamate Formation: Exposure to atmospheric CO₂ over long periods can form carbamates or carbonates, potentially clogging narrow waste apertures.[3]
The Protocol:
-
Segregate: Use a High-Density Polyethylene (HDPE) container labeled "Basic Organic Waste" .[1][2][3]
-
Avoid Metal: Do not use metal cans; amines can corrode aluminum and zinc alloys.[3]
-
Additives: If the waste is dissolved in a solvent, ensure the solvent is compatible (e.g., Ethanol, DCM).[3] Do not mix with acetone if nitric acid is present in the lab, though unlikely for this specific stream.[3]
Step-by-Step Disposal Protocol
Scenario A: Bulk Liquid/Solid Disposal (> 5 mL/g)
Do not attempt to neutralize bulk quantities in the fume hood.[3] The heat generation is difficult to control without a cooling jacket.[3]
-
Preparation: Don appropriate PPE (Lab coat, splash goggles, double nitrile gloves).[3] Work inside a certified fume hood.[3]
-
Container Selection: Select a clean, chemically compatible waste container (HDPE preferred).[3]
-
Transfer: Pour the amine into the container. If the substance has solidified, gently warm the original vial (water bath <40°C) to liquefy, or use a non-sparking spatula to transfer solids.[3]
-
Labeling: Affix a hazardous waste tag immediately.[3]
-
Storage: Close the cap tightly. Store in a secondary containment tray inside a "Corrosives/Bases" cabinet until pickup.
Scenario B: Trace Residues & Empty Containers
-
Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (e.g., Ethanol or Methanol).[3]
-
Rinsate Disposal: Pour all three rinses into the "Basic Organic Waste" container.
-
Defacing: Deface the original label. Mark the bottle as "Empty."
-
Glass Disposal: If the bottle is glass, place it in the designated broken glass/sharps bin (if clean) or a solid hazardous waste bin if residue persists.[3]
Scenario C: Spill Cleanup (Emergency Response)
For spills < 100 mL inside a fume hood:
-
Isolate: Alert nearby personnel.
-
Neutralize: Apply a dry acid neutralizer (e.g., Citric acid or a commercial "Base Spill Kit") from the perimeter moving inward.[3] Expect fuming.
-
Absorb: Once the pH is neutral (check with litmus paper), absorb the slurry with vermiculite or spill pads.[3]
-
Dispose: Scoop material into a clear plastic bag, seal it, and place it in a solid hazardous waste drum.
Decision Workflow (Visual Guide)
The following diagram illustrates the decision logic for disposing of this amine, ensuring compliance with EPA and safety standards.
Figure 1: Decision matrix for the safe disposal of 1-(Piperidin-1-ylmethyl)cyclohexanamine, prioritizing segregation of bulk waste and triple-rinsing of empty containers.
Regulatory & Compliance Notes
-
EPA (USA): This substance is generally classified under 40 CFR 261.22 as a characteristic corrosive waste (D002) if aqueous and pH > 12.[3]5. Even in non-aqueous form, it must be treated as hazardous chemical waste.[3]
-
DEA (USA): While this specific isomer is widely used in research, it is structurally related to piperidine/cyclohexyl precursors.[3] Always maintain an accurate inventory log (Chain of Custody) to demonstrate it is for legitimate research purposes, preventing any confusion with controlled substance precursors like PCC.[3]
-
Transport (DOT):
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 398402, [1-(Piperidin-1-yl)cyclohexyl]methanamine.[1][2][3] Retrieved from [Link][1][3]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[3] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[3] Retrieved from [Link][1]
Sources
- 1. [1-(Piperidin-1-yl)cyclohexyl]methanamine | C12H24N2 | CID 398402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7560-83-0|N-Cyclohexyl-N-methylcyclohexanamine|BLD Pharm [bldpharm.com]
- 3. Piperidine - Wikipedia [en.wikipedia.org]
- 4. echemi.com [echemi.com]
- 5. pentachemicals.eu [pentachemicals.eu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. You are being redirected... [hit2lead.com]
Personal protective equipment for handling 1-(Piperidin-1-ylmethyl)cyclohexanamine
Technical Safety Guide: 1-(Piperidin-1-ylmethyl)cyclohexanamine
Executive Summary & Hazard Architecture
Handling 1-(Piperidin-1-ylmethyl)cyclohexanamine (CAS: 41805-36-1) requires a safety protocol that goes beyond standard organic solvent procedures.[1][2] As a lipophilic tertiary amine , this compound presents a dual-threat mechanism:
-
Chemical Alkalinity: It is a strong base (Skin Corr.[2] 1B), capable of saponifying fatty tissues upon contact.
-
Lipophilicity (LogP ~2.9): Unlike inorganic bases (e.g., NaOH), its organic framework allows rapid permeation through the stratum corneum, delivering the caustic amine group deep into the dermis before pain sensors trigger a withdrawal reflex.
Immediate Action Card:
| Parameter | Critical Data |
| CAS Number | 41805-36-1 |
| Physical State | Liquid (Viscous, likely colorless to yellow) |
| GHS Classification | Danger [1][2][3][4][5] • Skin Corr.[2][4][5][6][7][8][9] 1B (H314): Causes severe skin burns and eye damage.[2][6] • Acute Tox. 4 (H302): Harmful if swallowed.[1][2] • Eye Dam. 1 (H318): Causes serious eye damage.[2][4][5][6][8][9] |
| Odor Threshold | Distinct amine ("fishy") odor.[2][9] Warning: Olfactory fatigue occurs rapidly.[2] |
| Incompatibility | Strong oxidizers, acids, acid chlorides, anhydrides. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for direct handling of Corrosive Category 1B lipophilic amines.[2] The following matrix is designed based on permeation kinetics rather than generic safety rules.
Hand Protection Strategy
-
The Risk: Thin disposable nitrile gloves (0.10 mm) offer splash protection only. Lipophilic amines can permeate thin nitrile in <5 minutes without visible degradation.[2]
-
The Solution: A "Double-Barrier" or "Laminate" approach is required for specific operations.[1][2]
| Operation Profile | Primary Glove Layer | Secondary Glove Layer | Rationale (Causality) |
| Standard Transfer (Pipetting, Weighing) | Nitrile (High Durability) Thickness: ≥0.12 mm | None Change every 15 mins or immediately upon splash.[1][2] | Short-term contact. Thick nitrile delays permeation long enough for removal.[2] |
| High Risk (Pouring >100mL, Heating) | Silver Shield / 4H (Laminate) Impermeable to amines | Nitrile (Outer) For dexterity and grip | Laminate films provide >480 min breakthrough time but poor grip.[2] Outer nitrile secures the fit.[2] |
| Spill Cleanup | Butyl Rubber or Neoprene Thickness: ≥0.5 mm | None | Heavy gauge rubber resists bulk liquid exposure and physical tearing during cleanup. |
Body & Respiratory Defense
-
Eye/Face: Chemical Splash Goggles are mandatory.[2] A Face Shield (8-inch) must be layered over goggles during synthesis or pouring to prevent "run-down" burns on the neck/chin.[1][2]
-
Respiratory: If handling outside a fume hood (strongly discouraged) or during spill response, use a Full-Face Respirator with ABEK (Organic Vapor/Inorganic/Acid/Ammonia) cartridges.[2] The amine functional group requires the "K" (Ammonia/Amine) filter specification.
Operational Protocols: The "Closed-Loop" Safety System
This protocol uses a self-validating logic: If the odor is detectable, the containment has failed.[1][2]
A. Synthesis & Transfer Workflow
-
Engineering Control: All manipulations must occur within a certified chemical fume hood with the sash at the lowest working position.[2]
-
Glassware Prep: Inspect all glassware for star cracks.[2] Amines reduce the surface tension of water/solvents, increasing the leak rate through micro-fractures.
-
Neutralization Trap: Place a "catch tray" beneath the reaction setup containing a thin layer of solid citric acid or sodium bisulfate .[2]
B. Waste Disposal
-
Never mix with acidic waste streams (e.g., Aqua Regia, Piranha) without controlled neutralization; this generates massive heat and potentially toxic vapors.
-
Protocol:
Emergency Response: Causality-Driven First Aid
-
Skin Contact:
-
Immediate Action: Flush with water for 15 minutes .[2]
-
Secondary Action: Do not use vinegar or acidic neutralizers on the skin. The exothermic reaction of neutralization on damaged tissue aggravates the burn. Use water only.
-
-
Eye Contact:
Visualized Safety Logic (DOT Diagram)
The following diagram illustrates the decision-making workflow for handling a spill of 1-(Piperidin-1-ylmethyl)cyclohexanamine. It prioritizes operator safety over asset recovery.[2]
Figure 1: Decision logic for spill response. Note the critical divergence based on containment and volume.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 398402, [1-(Piperidin-1-yl)cyclohexyl]methanamine. Retrieved from [Link][2]
-
European Chemicals Agency (ECHA). Registration Dossier: 1-(Piperidin-1-ylmethyl)cyclohexanamine (CAS 41805-36-1).[1][2] Retrieved from [Link][2]
-
Kazmi, F. et al. (2013). Lysosomal Sequestration of Lipophilic Amine Drugs. Drug Metabolism and Disposition.[2] (Provides mechanistic insight into lipophilic amine tissue interaction). Retrieved from [Link]
Sources
- 1. 7560-83-0|N-Cyclohexyl-N-methylcyclohexanamine|BLD Pharm [bldpharm.com]
- 2. [1-(Piperidin-1-yl)cyclohexyl]methanamine | C12H24N2 | CID 398402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 4. northmetal.net [northmetal.net]
- 5. fishersci.com [fishersci.com]
- 6. chemos.de [chemos.de]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
